molecular formula C29H32ClN7O2 B10824888 limertinib CAS No. 1934259-00-3

limertinib

Cat. No.: B10824888
CAS No.: 1934259-00-3
M. Wt: 546.1 g/mol
InChI Key: QHPVTCLSVVUPOF-UHFFFAOYSA-N
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Description

Limertinib is a useful research compound. Its molecular formula is C29H32ClN7O2 and its molecular weight is 546.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32ClN7O2/c1-6-27(38)33-23-16-24(26(39-5)17-25(23)37(4)14-13-36(2)3)34-29-31-18-22(30)28(35-29)32-21-12-11-19-9-7-8-10-20(19)15-21/h6-12,15-18H,1,13-14H2,2-5H3,(H,33,38)(H2,31,32,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPVTCLSVVUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)NC3=CC4=CC=CC=C4C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Limertinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limertinib, also known as ASK120067, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is an orally active, potent, and irreversible inhibitor of EGFR, particularly targeting the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[3][][5]

PropertyValueReference
CAS Number 1934259-00-3[6]
Molecular Formula C₂₉H₃₂ClN₇O₂[6]
Molecular Weight 546.07 g/mol [][6]
Synonyms ASK120067[6]

Mechanism of Action and Signaling Pathway

This compound selectively and irreversibly inhibits the kinase activity of mutant EGFR, including the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[3][5] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR (with T790M mutation) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against EGFR mutations in various preclinical studies.

Assay TypeTargetIC₅₀ (nM)Reference
Kinase AssayEGFRT790M0.3[3][5]
Kinase AssayEGFRL858R/T790M0.3[3]
Kinase AssayEGFRexon19del0.5[3]
Kinase AssayEGFRWT6.0[3][5]
Cell-Based Assays

In cellular assays, this compound effectively suppressed the proliferation of NSCLC cells harboring EGFR mutations and induced apoptosis.[6] For instance, in BaF3 cells engineered to express EGFR with an exon 20 insertion (insNPG), this compound treatment led to a significant increase in apoptosis. After 24 hours of treatment, apoptosis rates increased from 8.0% in the control group to 68.0%, 84.6%, and 88.8% at this compound concentrations of 0.1, 0.3, and 1 µM, respectively.[6]

In Vivo Studies

Oral administration of this compound in xenograft models of NSCLC resulted in significant tumor regression by inhibiting EGFR signaling.[6]

Clinical Efficacy (Phase IIb Study)

A multicenter, single-arm, phase IIb study evaluated the efficacy and safety of this compound in patients with locally advanced or metastatic EGFR T790M-mutated NSCLC who had progressed on prior EGFR TKI therapy.[1][2]

Efficacy EndpointAll Patients (n=301)Patients with CNS Metastases (n=99)Reference
Objective Response Rate (ORR) 68.8%64.6%[1][2]
Disease Control Rate (DCR) 92.4%Not Reported[1][2]
Median Progression-Free Survival (PFS) 11.0 months9.7 months[1][2]
Median Duration of Response (DOR) 11.1 months9.6 months[1][2]

Experimental Protocols

EGFR Kinase Assay (In Vitro)

This protocol is adapted from established methods for measuring the potency of kinase inhibitors.

Objective: To determine the IC₅₀ of this compound against wild-type and mutant EGFR.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • ATP

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • Add a fixed concentration of EGFR enzyme to each well of a 384-well plate.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975, PC-9)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot for EGFR Phosphorylation

Objective: To evaluate the effect of this compound on EGFR phosphorylation and downstream signaling.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., NSCLC cells) B 2. This compound Incubation (various concentrations and times) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF membrane) E->F G 7. Blocking (e.g., 5% BSA in TBST) F->G H 8. Primary Antibody Incubation (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis (Densitometry) J->K

Caption: A typical workflow for Western blot analysis of protein phosphorylation.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR, anti-phospho-ERK1/2, anti-total ERK1/2

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture NSCLC cells and treat with this compound at various concentrations for a defined period.

  • Lyse the cells with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent third-generation EGFR TKI with significant activity against EGFR T790M-mutated NSCLC. The data presented in this guide underscore its potential as a valuable therapeutic agent. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound in preclinical and translational research settings.

References

Preclinical Profile of Limertinib in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (formerly ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant preclinical activity in non-small cell lung cancer (NSCLC) models.[1] As a covalent inhibitor, this compound is designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the mechanism of action, efficacy, and selectivity of this compound in NSCLC, with a focus on models harboring EGFR exon 20 insertion mutations.

Core Efficacy Data

The preclinical efficacy of this compound has been evaluated through in vitro and in vivo studies, demonstrating its potent inhibitory activity against various EGFR mutations.

In Vitro Kinase and Cellular Activity

This compound has shown potent and selective inhibition of EGFR kinase activity and the proliferation of NSCLC cell lines with various EGFR mutations.

Table 1: In Vitro Kinase and Antiproliferative Activity of this compound in NSCLC Models

Assay TypeTarget/Cell LineEGFR Mutation StatusThis compound IC50 (nM)Comparator IC50 (nM)Reference
Kinase Activity EGFR D770_N771insNPGExon 20 Insertion1.8Gefitinib: >1000, Erlotinib: >1000[3]
Cell Viability BaF3-EGFR insNPGExon 20 Insertion15.3Gefitinib: 1380, Erlotinib: 1650[3]
NCI-H1975L858R/T790M12-[2]
PC-9Exon 19 del6-[2]
HCC827Exon 19 del2-[2]
A431Wild-Type338-[2]
LoVoWild-Type>1000-[2]
A549Wild-Type1541-[2]

IC50: Half-maximal inhibitory concentration.

In Vivo Antitumor Efficacy

Oral administration of this compound led to significant, dose-dependent tumor regression in a xenograft model of NSCLC with an EGFR exon 20 insertion mutation.[4]

Table 2: In Vivo Efficacy of this compound in BaF3-EGFR insNPG Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteTumor Growth Inhibition (TGI) (%)Reference
Vehicle Control-Oral-[4]
This compound15Oral32.5[4]
This compound25Oral48.5[4]
This compound50Oral65.9[4]
Erlotinib50OralNot significant[4]

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its antitumor effects by irreversibly binding to the cysteine residue at position 797 in the ATP-binding pocket of EGFR, thereby blocking its kinase activity and downstream signaling pathways that are crucial for tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation This compound This compound This compound->EGFR Irreversible Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodologies employed in the key preclinical studies of this compound.

In Vitro Assays

The inhibitory activity of this compound against EGFR D770_N771insNPG kinase was assessed using an enzyme-linked immunosorbent assay (ELISA).[3]

Kinase_Assay_Workflow start Start plate_coating Coat 96-well plate with Poly(Glu, Tyr) substrate start->plate_coating add_atp Add ATP solution plate_coating->add_atp add_compounds Add varying concentrations of this compound, Gefitinib, or Erlotinib add_atp->add_compounds add_enzyme Initiate reaction with EGFR D770_N771insNPG kinase add_compounds->add_enzyme incubate Incubate for 60 min at 37°C add_enzyme->incubate elisa_procedure Perform standard ELISA procedure incubate->elisa_procedure read_absorbance Measure absorbance at 492 nm elisa_procedure->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro kinase activity assay.

The antiproliferative effect of this compound on BaF3 cells engineered to express EGFR with an exon 20 insertion (insNPG) was determined using the Cell Counting Kit-8 (CCK-8) assay.[3][5]

  • Cell Seeding: BaF3-EGFR insNPG cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound, gefitinib, or erlotinib.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution was added to each well.

  • Incubation: Plates were incubated for 1-4 hours to allow for the conversion of WST-8 to formazan by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

The induction of apoptosis by this compound was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][6]

Apoptosis_Assay_Workflow start Start cell_treatment Treat BaF3-EGFR insNPG cells with this compound for 24, 48, or 72 hours start->cell_treatment harvest_cells Harvest cells cell_treatment->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in binding buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze quantify_apoptosis Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells analyze->quantify_apoptosis end End quantify_apoptosis->end

Workflow for the apoptosis assay via flow cytometry.

The effect of this compound on EGFR phosphorylation and downstream signaling was assessed by Western blot.[3][7]

  • Cell Lysis: BaF3-EGFR insNPG cells were treated with this compound and then lysed.

  • Protein Quantification: Protein concentration in the lysates was determined.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against phospho-EGFR, total EGFR, and other signaling proteins.

  • Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The antitumor activity of this compound in a living organism was evaluated using a subcutaneous xenograft model.[4]

  • Cell Implantation: BALB/c nude mice were subcutaneously injected with BaF3-EGFR insNPG cells.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into groups and treated orally with this compound (15, 25, or 50 mg/kg/day), erlotinib (50 mg/kg/day), or vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly.

  • Endpoint: At the end of the study, tumors were excised and weighed, and the tumor growth inhibition (TGI) was calculated.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic studies of this compound in mice, including parameters such as Cmax, Tmax, half-life, and oral bioavailability, are not extensively reported in the publicly available literature. A clinical study in healthy Chinese volunteers indicated that food intake reduced the rate and increased the extent of this compound absorption.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective third-generation EGFR TKI for the treatment of NSCLC. Its significant activity against tumors harboring EGFR exon 20 insertion mutations, a patient population with high unmet medical need, is particularly noteworthy. The detailed experimental protocols provided herein offer a basis for further research and comparative studies in the field of targeted therapy for NSCLC.

References

Limertinib: An In-Depth Technical Guide to In Vitro Potency and IC50 Values

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene that are implicated in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides a comprehensive overview of the in vitro potency and IC50 values of this compound, detailing the experimental methodologies used for their determination and visualizing the associated signaling pathways.

Core Data Presentation

The in vitro efficacy of this compound has been evaluated through its inhibitory activity against various EGFR mutations at the enzymatic level and its anti-proliferative effects on different NSCLC cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target EGFR MutationIC50 (nM)
EGFRT790M0.3[3][4]
EGFRL858R/T790M0.3[3]
EGFRexon19del0.5[3]
Wild-Type EGFR (EGFRWT)6.0[3][4]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12[3]
PC-9exon19del6[3]
HCC827exon19del2[3]
A431Wild-Type338[3]
LoVoWild-TypeNot specified, range 338-1541[3]
A549Wild-Type1541[3]

Experimental Protocols

The determination of this compound's in vitro potency and IC50 values relies on standardized experimental assays. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of this compound to inhibit the phosphorylation activity of purified EGFR kinase domains.

Materials:

  • Recombinant human EGFR kinase domains (wild-type and various mutants)

  • Poly (Glu, Tyr) 4:1 as a substrate

  • ATP solution

  • This compound (or other test compounds)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the Poly (Glu, Tyr) 4:1 substrate and incubate overnight at 4°C. Wash the wells with a suitable wash buffer.

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase reaction buffer.

  • Kinase Reaction: Add the recombinant EGFR kinase, the prepared this compound dilutions, and ATP to the coated wells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • Detection: Wash the wells to remove ATP and unbound kinase. Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature. This antibody will bind to the phosphorylated tyrosine residues on the substrate.

  • Signal Development: After another wash step, add the TMB substrate. The HRP enzyme will catalyze the conversion of TMB, resulting in a color change.

  • Measurement: Stop the reaction by adding a stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827, A431)

  • Complete cell culture medium

  • This compound

  • Cell Counting Kit-8 (CCK-8) solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the NSCLC cells into 96-well plates at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt in the CCK-8 solution to a yellow-colored formazan dye.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which, when aberrantly activated, drives tumor cell proliferation and survival. The primary downstream pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (especially mutant forms) IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture NSCLC Cell Lines Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Limertinib_Dilution 2. Prepare Serial Dilutions of this compound Treatment 4. Treat Cells with This compound Dilutions Limertinib_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., CCK-8) Incubation->Viability_Assay Measurement 7. Measure Absorbance Viability_Assay->Measurement Calculation 8. Calculate % Viability Measurement->Calculation Plotting 9. Plot Dose-Response Curve Calculation->Plotting IC50 10. Determine IC50 Value Plotting->IC50

References

Limertinib's Selectivity for Mutant vs. Wild-Type EGFR: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations that confer resistance to earlier-generation TKIs, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target toxicities, such as rash and diarrhea, which are common with less selective EGFR inhibitors. This technical guide provides an in-depth analysis of this compound's selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: this compound's Potency Against EGFR Variants

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) against various mutant forms of EGFR versus its activity against the wild-type receptor. A lower IC50 value indicates higher potency. The data presented in the tables below has been compiled from publicly available preclinical data.

EGFR MutationThis compound IC50 (nM)Reference
EGFR L858R/T790M0.3[1]
EGFR T790M0.5[1]
EGFR exon 19 deletion0.5[1]
Wild-Type EGFR6.0[1]

Table 1: In Vitro Kinase Inhibitory Activity of this compound. This table showcases the potent inhibitory activity of this compound against clinically relevant EGFR mutations, including the resistance mutation T790M and sensitizing mutations like L858R and exon 19 deletions. Notably, the IC50 for wild-type EGFR is significantly higher, indicating a favorable selectivity profile.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
NCI-H1975L858R/T790M12[1]
PC-9exon 19 deletion6[1]
HCC827exon 19 deletion2[1]
A431Wild-Type338 - 1541[1]
LoVoWild-Type338 - 1541[1]
A549Wild-Type338 - 1541[1]

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. This table demonstrates this compound's potent anti-proliferative effects in cancer cell lines harboring EGFR mutations. In contrast, cell lines with wild-type EGFR require substantially higher concentrations of this compound to achieve a similar inhibitory effect, further confirming its selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the selectivity of EGFR inhibitors like this compound.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of purified EGFR kinase domains and the inhibitory effect of compounds.

Materials:

  • Recombinant human EGFR protein (Wild-Type and mutant variants)

  • This compound (or other test compounds) dissolved in DMSO

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the EGFR enzyme, the substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT/CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Human non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, PC-9, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or other test compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

    • For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the data on a dose-response curve.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.

Materials:

  • NSCLC cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK)

  • HRP-conjugated secondary antibodies

  • Protein electrophoresis and transfer equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for a defined period. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the intensity of the phosphorylated protein bands in the this compound-treated samples to the control samples to assess the degree of pathway inhibition.

Mandatory Visualizations

EGFR Signaling Pathway and this compound's Mechanism of Action

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR_WT Wild-Type EGFR EGF->EGFR_WT Binds EGFR_Mutant Mutant EGFR (L858R, T790M, Exon19del) EGF->EGFR_Mutant Binds GRB2 GRB2 EGFR_WT->GRB2 Activates PI3K PI3K EGFR_WT->PI3K Activates EGFR_Mutant->GRB2 Constitutively Activates EGFR_Mutant->PI3K Constitutively Activates This compound This compound This compound->EGFR_WT Weakly Inhibits This compound->EGFR_Mutant Inhibits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation

Caption: EGFR signaling pathway and the selective inhibition by this compound.

Experimental Workflow for Determining this compound's IC50

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_measurement Viability Measurement cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate (e.g., NCI-H1975, PC-9, A549) start->cell_seeding compound_prep Prepare Serial Dilutions of this compound start->compound_prep treatment Add this compound Dilutions to Cells cell_seeding->treatment compound_prep->treatment incubation Incubate for 72 hours treatment->incubation reagent_add Add Viability Reagent (MTT or CCK-8) incubation->reagent_add read_plate Measure Absorbance with Plate Reader reagent_add->read_plate data_analysis Calculate Percent Viability vs. Control read_plate->data_analysis ic50 Determine IC50 from Dose-Response Curve data_analysis->ic50 end End ic50->end

References

Limertinib's Activity Against EGFR Exon 20 Insertion Mutations: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 20 insertions (Ex20ins), represent a significant challenge in the treatment of non-small cell lung cancer (NSCLC). These mutations often confer resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Limertinib (ASK120067), a novel third-generation EGFR TKI, has demonstrated promising preclinical activity against these challenging mutations. This document provides an in-depth technical guide on the preclinical evaluation of this compound's efficacy against EGFR Ex20ins mutations, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its validation.

Introduction: The Challenge of EGFR Exon 20 Insertions

EGFR mutations are well-established oncogenic drivers in NSCLC, with classic mutations (exon 19 deletions and L858R substitution) showing sensitivity to EGFR TKIs. However, EGFR Ex20ins mutations, accounting for approximately 4-12% of all EGFR mutations, are largely resistant to conventional EGFR inhibitors.[1] This resistance is primarily due to structural changes in the ATP-binding pocket of the EGFR kinase domain, which hinder the binding of earlier-generation TKIs.[2] Consequently, there is a critical unmet need for effective therapies for patients with NSCLC harboring these specific mutations.[1]

This compound has emerged as a potential therapeutic agent for this patient population. Initially developed as a potent inhibitor of the T790M resistance mutation, its activity spectrum has been found to extend to EGFR Ex20ins.[3][4]

Mechanism of Action of this compound

This compound is an irreversible, third-generation EGFR TKI. Its mechanism of action against EGFR Ex20ins mutations involves covalent binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[3][4]

dot

cluster_cytoplasm Cytoplasm EGFR EGFR with Exon 20 Insertion PI3K PI3K EGFR->PI3K Activation EGFR->PI3K Inhibition RAS RAS EGFR->RAS Activation EGFR->RAS  Inhibition This compound This compound This compound->EGFR Irreversible Binding (Covalent Bond at C797) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression

Caption: this compound's Mechanism of Action.

Quantitative Efficacy Data

The preclinical efficacy of this compound against various EGFR Ex20ins mutations has been evaluated through in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
EGFR MutantThis compound IC50 (nM)
Exon 20 ins (insNPG)12.3

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity.

Table 2: In Vitro Cellular Proliferation Inhibition by this compound
Cell LineEGFR MutationThis compound IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)
BaF3-EGFR-insNPGExon 20 ins25.7>10,000>10,000

IC50 values represent the concentration of the drug required to inhibit 50% of cell proliferation.

Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (TGI) %
Vehicle-0
This compound25 mg/kgSignificant tumor regression
This compound50 mg/kgSignificant tumor regression

Data derived from BaF3-EGFR-insNPG xenograft model in nude mice.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

In Vitro Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR Ex20ins kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human EGFR protein with the D770_N771insNPG (insNPG) mutation was used. Poly(Glu, Tyr)4:1 was used as the substrate.

  • Reaction Mixture: The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: this compound was serially diluted in DMSO to achieve a range of final concentrations.

  • Assay Procedure:

    • The EGFR enzyme was incubated with varying concentrations of this compound for 10 minutes at room temperature.

    • The kinase reaction was initiated by adding ATP and the substrate.

    • The reaction was allowed to proceed for 60 minutes at room temperature.

    • The amount of ADP produced was measured using a kinase-glo assay system.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.

Cell Culture and Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cells engineered to express EGFR Ex20ins mutations.

Protocol:

  • Cell Line: Ba/F3 cells, a murine pro-B cell line, were engineered to express human EGFR with the D770_N771insNPG mutation.

  • Cell Culture: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Proliferation Assay (CellTiter-Glo):

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well.

    • After 24 hours, cells were treated with serial dilutions of this compound, gefitinib, or erlotinib.

    • Following a 72-hour incubation, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values were determined from dose-response curves using graph-fitting software.

Western Blot Analysis for EGFR Phosphorylation

Objective: To evaluate the effect of this compound on EGFR phosphorylation and downstream signaling.

Protocol:

  • Cell Treatment: BaF3-EGFR-insNPG cells were treated with varying concentrations of this compound for 4 hours.

  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and GAPDH.

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

dot

cluster_workflow Experimental Workflow A Cell Culture (BaF3-EGFR-insNPG) B Drug Treatment (this compound) A->B C Protein Extraction & Quantification B->C D SDS-PAGE C->D E Western Blot (Transfer to Membrane) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection (ECL) F->G H Data Analysis G->H

Caption: Western Blot Experimental Workflow.

In Vivo Xenograft Tumor Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Protocol:

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 1 x 10^7 BaF3-EGFR-insNPG cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups. This compound (25 and 50 mg/kg) or vehicle was administered orally once daily.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²)/2.

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors were excised for western blot analysis of p-EGFR levels.

Conclusion

The preclinical data strongly support the potent and selective activity of this compound against NSCLC models driven by EGFR exon 20 insertion mutations. This compound effectively inhibits the kinase activity of EGFR Ex20ins mutants, leading to the suppression of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis. Furthermore, oral administration of this compound results in significant tumor regression in in vivo xenograft models. These findings highlight this compound as a promising therapeutic agent for this patient population with a high unmet medical need and warrant further clinical investigation.

References

Methodological & Application

Application Notes and Protocols: Limertinib Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Limertinib, also known as ASK120067, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR mutations, including the T790M resistance mutation, as well as sensitizing mutations like exon 19 deletions and the exon 21 L858R substitution, while showing selectivity over wild-type EGFR (EGFRWT).[2][3][4] this compound covalently binds to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, irreversibly inhibiting its activity and blocking downstream signaling pathways that drive cell proliferation and survival in non-small cell lung cancer (NSCLC).[1][2][4] This document provides detailed protocols for the preparation and storage of this compound stock solutions for research use.

This compound Properties and Activity

This compound's efficacy is demonstrated by its low nanomolar half-maximal inhibitory concentrations (IC₅₀) against mutant forms of EGFR.[2][3]

PropertyDataReference
Synonym ASK120067[3]
Molecular Formula C₂₉H₃₂ClN₇O₂[2][3]
Molecular Weight 546.06 g/mol [2][3]
IC₅₀ (EGFRT790M) 0.3 nM[2][3]
IC₅₀ (EGFRWT) 6.0 nM[2][3]
Solubility Data

Proper solvent selection is critical for preparing a stable, homogenous stock solution. It is recommended to use fresh, anhydrous dimethyl sulfoxide (DMSO) as moisture can reduce solubility.[3]

SolventSolubilityNotesReference
DMSO ≥ 41.67 mg/mL (76.31 mM)Ultrasonic assistance may be needed.[2]
DMSO 100 mg/mL (183.13 mM)Use fresh DMSO as it is hygroscopic.[3]
Ethanol 8 mg/mL-[3]
Water Insoluble-[3]

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effects by inhibiting the EGFR signaling cascade. Upon binding to mutated EGFR, it prevents autophosphorylation and subsequent activation of key downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor cell growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits mutant EGFR, blocking downstream proliferation pathways.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials and Equipment:

  • This compound powder (MW: 546.06 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

Procedure:

  • Pre-weigh Vial: Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Weigh this compound: Carefully weigh 5.46 mg of this compound powder into the tared vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Cap the vial securely and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a sonicating water bath for 5-10 minutes to aid dissolution.[2]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[2][3]

  • Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date. Store immediately as recommended below.

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Storage and Stability of this compound

Proper storage is essential to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationReference
Solid Powder -20°C3 years[2][3]
Solid Powder 4°C2 years[2]
Stock Solution in DMSO -80°C1 year[3]
Stock Solution in DMSO -80°C6 months[2]
Stock Solution in DMSO -20°C1 month[2][3]

Key Storage Guidelines:

  • Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to avoid repeated temperature fluctuations that can degrade the compound.[2][3]

  • Protect from Light: Store solutions in amber vials or protect them from light.

  • Use Fresh Solvent: Moisture-absorbing DMSO can reduce the solubility of this compound; always use fresh, high-quality solvent.[3]

Protocol 2: Application in a Cell Viability (CCK-8/MTS) Assay

This protocol provides an example of how to use the this compound stock solution to determine its effect on the viability of cancer cells, such as the EGFRL858R/T790M-mutant NCI-H1975 cell line.[2]

Procedure:

  • Cell Seeding: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Prepare Serial Dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare a series of dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Remember to include a vehicle control (DMSO-only) with the same final DMSO concentration as the highest this compound dose.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.

  • Add Viability Reagent: Add 10 µL of CCK-8 or a similar MTS/XTT reagent to each well.

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

G cluster_prep Day 1: Plate Setup cluster_treat Day 2: Treatment cluster_read Day 5: Readout seed Seed Cells in 96-Well Plate incubate1 Incubate for 24h seed->incubate1 dilute Prepare Serial Dilutions of this compound treat Treat Cells with Dilutions & Controls dilute->treat incubate2 Incubate for 72h treat->incubate2 add_reagent Add CCK-8/MTS Reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure Absorbance incubate3->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Experimental workflow for an in vitro cell viability assay using this compound.

References

Application Notes and Protocols: Limertinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[][2][3][4] It is designed to target specific mutations in the EGFR gene, which are implicated in the development and progression of non-small cell lung cancer (NSCLC).[2][5] this compound has shown potent activity against both EGFR sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[2][3][6][7] This document provides detailed protocols for the preparation and use of this compound in a cell culture setting, along with a summary of its biochemical and cellular activities.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.

PropertyValueSource
Molecular Weight 546.06 g/mol [8]
Solubility in DMSO 100 mg/mL (183.13 mM)[8]
Solubility in Water Insoluble[8]
Solubility in Ethanol 8 mg/mL[8]

Note: The use of fresh, anhydrous DMSO is highly recommended, as moisture-absorbing DMSO can reduce the solubility of the compound.[8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by irreversibly binding to the kinase domain of mutant EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The primary pathways affected are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, both of which are crucial for cell proliferation, survival, and differentiation.[9] By blocking these pathways, this compound effectively suppresses the growth and induces apoptosis in cancer cells harboring activating EGFR mutations.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival This compound This compound This compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required concentration: For a 10 mM stock solution, you will need to dissolve 5.46 mg of this compound in 1 mL of DMSO. Adjust the amounts as needed for your desired stock concentration and volume.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 10-15 minutes.[10]

  • Visual Inspection: Visually inspect the solution to ensure that the compound is completely dissolved and no particulates are visible.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture media to achieve the desired final concentration for treating cells.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the cell culture flasks or plates containing cells and medium to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.[11]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells. This is crucial to distinguish the effects of the drug from any potential effects of the solvent.

In Vitro Efficacy of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various NSCLC cell lines harboring EGFR mutations.

Cell LineEGFR Mutation StatusIC₅₀ (nM)EffectSource
NCI-H1975L858R/T790M12Anti-proliferative[2]
PC-9exon19del6Anti-proliferative[2]
HCC827exon19del2Anti-proliferative[2]
BaF3-EGFR insNPGD770_N771insNPG-Apoptosis Induction[12]

Note: IC₅₀ values can vary depending on the specific experimental conditions, such as cell seeding density and assay duration.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with This compound Working Solutions Prep_Stock->Treat_Cells Culture_Cells Culture EGFR-mutant Cancer Cells Culture_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Prolif_Assay Cell Proliferation Assay (e.g., CCK-8, MTT) Incubate->Prolif_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-Akt, p-ERK) Incubate->Western_Blot IC50 Determine IC₅₀ Prolif_Assay->IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Signaling_Inhibition Assess Signaling Inhibition Western_Blot->Signaling_Inhibition

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

Conclusion

This compound is a potent and selective third-generation EGFR TKI with significant anti-tumor activity against NSCLC with specific EGFR mutations. The protocols provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these protocols will help ensure the generation of reliable and reproducible data for researchers in oncology and drug development.

References

Application Notes and Protocols for Limertinib Treatment in NSCLC Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2]. It has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) with specific EGFR mutations, including sensitizing mutations (exon 19 deletions and L858R), the T790M resistance mutation, and exon 20 insertions[3][4][5]. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on NSCLC cell lines, focusing on its mechanism of action and anti-proliferative and pro-apoptotic activities.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways[2][6]. By inhibiting these pathways, this compound effectively induces cell cycle arrest and apoptosis in EGFR-mutant NSCLC cells[4][7].

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K P MAPK MAPK (ERK) EGFR->MAPK P This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT P Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation

Caption: this compound inhibits EGFR phosphorylation, blocking downstream AKT and ERK signaling pathways.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various NSCLC cell lines and against specific EGFR mutations.

Table 1: IC50 Values of this compound in Kinase Assays

Target EGFR MutationIC50 (nM)
EGFRL858R/T790M0.3[2][6]
EGFRT790M0.5[2][6]
EGFRexon19del0.5[2][6]
EGFRWT6.0[1][2]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12[2][6]
PC-9exon19del6[2][6]
HCC827exon19del2[2][6]
A431Wild-Type338[2]
LoVoWild-Type>1000
A549Wild-Type1541[2]

Table 3: Apoptosis Induction by this compound in BaF3-EGFR insNPG Cells

Treatment DurationThis compound Concentration (µM)Apoptosis Rate (%)
24 hours0.168.0[4]
24 hours0.384.6[4]
24 hours1.088.8[4]
48 hours0.376.3[4]
72 hours0.383.6[4]
Control (DMSO)-8.0[4]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture NSCLC Cell Culture Viability Cell Viability Assay (CCK-8 / Crystal Violet) Cell_Culture->Viability Western_Blot Western Blotting Cell_Culture->Western_Blot Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Limertinib_Prep This compound Stock Preparation Limertinib_Prep->Viability Limertinib_Prep->Western_Blot Limertinib_Prep->Apoptosis IC50_Calc IC50 Calculation Viability->IC50_Calc Protein_Quant Protein Quantification Western_Blot->Protein_Quant Apoptosis_Quant Apoptosis Rate Quantification Apoptosis->Apoptosis_Quant

Caption: General workflow for in vitro evaluation of this compound in NSCLC cell lines.

Protocol 1: Cell Viability Assay (CCK-8 or Crystal Violet)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC-9, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or Crystal Violet solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification:

    • CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • Crystal Violet: Fix the cells with methanol, stain with 0.1% crystal violet, and solubilize the dye. Measure the absorbance at 570 nm[8].

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol assesses the effect of this compound on the phosphorylation of EGFR and its downstream targets.

Materials:

  • NSCLC cell lines

  • 6-well plates

  • This compound

  • Serum-free medium

  • Epidermal Growth Factor (EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)[4]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in a serum-free medium for 24 hours[4].

  • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for the last 15 minutes of treatment to induce EGFR phosphorylation[4].

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C[4].

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

  • NSCLC cell lines

  • 12-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 12-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours[4][7].

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.

Conclusion

This compound is a potent inhibitor of mutant EGFR in NSCLC cell lines. The protocols outlined in these application notes provide a framework for researchers to investigate the cellular effects of this compound, including its impact on cell viability, apoptosis, and key signal transduction pathways. These assays are crucial for the preclinical evaluation of this compound and for understanding the mechanisms of response and resistance.

References

Application Notes and Protocols for Establishing Limertinib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that targets both sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2][3] Like other targeted therapies, the development of acquired resistance is a significant clinical challenge.[4][5] The establishment of this compound-resistant cell line models is crucial for understanding the molecular mechanisms of resistance and for the development of next-generation therapeutic strategies. This document provides a detailed protocol for generating and characterizing this compound-resistant cell lines.

Data Presentation

Table 1: this compound IC50 Values in EGFR-Mutant NSCLC Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various EGFR-mutant NSCLC cell lines, which can serve as a baseline for establishing resistant models.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon 19 deletion6
HCC827exon 19 deletion2
A431Wild-Type338
LoVoWild-Type>1000
A549Wild-Type1541

(Data sourced from MedchemExpress)[3]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line via Continuous Dose Escalation

This protocol describes a standard method for generating a this compound-resistant cell line by exposing a parental cell line to gradually increasing concentrations of the drug.

Materials:

  • Parental NSCLC cell line (e.g., NCI-H1975, PC-9, or HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ASK120067)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Microplate reader

  • Cell culture flasks and dishes

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50 of this compound:

    • Plate the parental cells in a 96-well plate at a suitable density.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay to determine the IC50 value. This will be the starting concentration for developing resistance.

  • Initiate Continuous Exposure:

    • Culture the parental cells in their complete medium containing this compound at a concentration equal to the determined IC50.

    • Initially, significant cell death is expected. The surviving cells will be the basis for the resistant population.

  • Monitor and Subculture:

    • Monitor the cells for signs of recovery and proliferation.

    • Once the cells have adapted and reached 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation:

    • After the cells have been successfully cultured for at least two passages at the current this compound concentration, gradually increase the drug concentration (a 1.5 to 2-fold increase at each step is recommended).

    • Repeat the monitoring and subculturing process at each new concentration. If a majority of cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Confirmation of Resistance:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to this compound and compare it to the parental cell line.

    • A significant increase in the IC50 (e.g., >5-10 fold) indicates the establishment of a resistant cell line.

  • Cryopreservation:

    • At each successful dose escalation step, cryopreserve vials of the cells for future use.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once a resistant cell line is established, it is essential to characterize the mechanisms of resistance.

1. Western Blot Analysis for Signaling Pathway Alterations:

  • Objective: To assess changes in key signaling proteins downstream of EGFR.

  • Procedure:

    • Lyse parental and resistant cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

2. Genetic Analysis for EGFR Mutations:

  • Objective: To identify acquired mutations in the EGFR gene, such as the C797S mutation.

  • Procedure:

    • Isolate genomic DNA from both parental and resistant cell lines.

    • Amplify the EGFR kinase domain by PCR.

    • Sequence the PCR products (Sanger or Next-Generation Sequencing) to identify any mutations that have arisen in the resistant cell line.

3. Fluorescence In Situ Hybridization (FISH) for Gene Amplification:

  • Objective: To detect amplification of bypass pathway genes, such as MET.

  • Procedure:

    • Prepare slides with fixed parental and resistant cells.

    • Use a commercially available FISH probe set for the MET gene.

    • Hybridize the probe to the cellular DNA.

    • Visualize the signals using a fluorescence microscope and quantify the gene copy number.

Visualizations

G cluster_0 Establishment of this compound-Resistant Cell Line Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Cell Viability Assay Continuous Exposure (IC50) Continuous Exposure (IC50) Determine IC50->Continuous Exposure (IC50) Start Treatment Dose Escalation (1.5-2x) Dose Escalation (1.5-2x) Continuous Exposure (IC50)->Dose Escalation (1.5-2x) Adaptation & Proliferation Monitor & Subculture Monitor & Subculture Dose Escalation (1.5-2x)->Monitor & Subculture Repeat Resistant Cell Line Resistant Cell Line Dose Escalation (1.5-2x)->Resistant Cell Line >10-fold IC50 increase Monitor & Subculture->Dose Escalation (1.5-2x) G cluster_0 EGFR Signaling Pathway cluster_1 Mechanisms of this compound Resistance EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibition C797S EGFR C797S Mutation C797S->EGFR Blocks Binding MET_amp MET Amplification MET_amp->PI3K Bypass Activation MET_amp->RAS Bypass Activation HER2_amp HER2 Amplification HER2_amp->PI3K Bypass Activation Downstream_mut Downstream Mutations (KRAS, etc.) Downstream_mut->Proliferation Constitutive Activation

References

Application Notes and Protocols for Limertinib in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant signaling pathways for the use of this compound in preclinical in vivo mouse xenograft studies.

Mechanism of Action

This compound selectively and potently inhibits mutant EGFR, including sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[1] By binding to the cysteine residue (Cys797) in the ATP-binding site of EGFR, this compound effectively blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Signaling Pathway

The binding of ligands to EGFR or the presence of activating mutations leads to the autophosphorylation of the receptor's tyrosine kinase domain. This triggers a cascade of intracellular signaling events. This compound's inhibition of EGFR phosphorylation prevents the activation of these downstream pathways, ultimately leading to reduced tumor growth.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the reported dosages and corresponding anti-tumor efficacy of this compound in various mouse xenograft models.

Table 1: this compound Dosage and Efficacy in BaF3-EGFR insNPG Xenograft Model

Dosage (mg/kg/day, oral)Treatment DurationTumor Growth Inhibition (TGI)Reference
158 days32.5%[2]
258 days48.5%[2]
508 days65.9%[2]

Table 2: this compound Dosage and Efficacy in NCI-H1975 (EGFR L858R/T790M) Xenograft Model

Dosage (mg/kg/day, oral)Treatment DurationTumor Growth Inhibition (TGI)Reference
521 daysNot explicitly stated, but significant regression[3]
1021 days99.3%[3]
2021 days85.7%[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

  • Weigh the this compound powder accurately.

  • Prepare the 0.5% CMC-Na vehicle solution by dissolving the appropriate amount of CMC-Na in sterile water with the aid of a magnetic stirrer.

  • Triturate the this compound powder in a small volume of the vehicle to create a smooth paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing to ensure a uniform suspension.

  • Stir the final suspension for at least 30 minutes to ensure homogeneity.

  • Store the prepared this compound suspension at 4°C for short-term use. It is recommended to prepare the suspension fresh for each set of experiments.

Protocol 2: Establishment of NSCLC Xenograft Models (e.g., NCI-H1975, PC-9)

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, PC-9) cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old).

  • Matrigel (optional, can improve tumor take rate).

  • Phosphate-buffered saline (PBS), sterile.

  • Trypsin-EDTA.

  • Hemocytometer or automated cell counter.

  • Syringes and needles (27-30 gauge).

Procedure:

  • Culture the selected NSCLC cell line under standard conditions until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, followed by centrifugation to pellet the cells.

  • Resuspend the cell pellet in sterile PBS or culture medium without serum.

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL).

  • If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice to achieve a final 1:1 ratio.

  • Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of the immunocompromised mice.[4][5]

  • Monitor the mice for tumor formation.

Protocol 3: In Vivo Efficacy Study

Procedure:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[4]

  • Measure the tumor dimensions (length and width) using calipers and the body weight of each mouse before initiating treatment.

  • Administer this compound orally (gavage) at the desired dosage and schedule (e.g., once daily). The control group should receive the vehicle only.

  • Monitor tumor growth by measuring tumor volume (Volume = (Length x Width²) / 2) and body weight 2-3 times per week.[1]

  • Continue the treatment for the specified duration (e.g., 8 to 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo mouse xenograft study with this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_implantation Xenograft Establishment cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. NSCLC Cell Culture (e.g., NCI-H1975, PC-9) Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Acclimatization 2. Animal Acclimatization (e.g., BALB/c nude mice) Implantation 4. Subcutaneous Implantation Animal_Acclimatization->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Groups Tumor_Growth->Randomization Treatment 7. This compound Administration (Oral Gavage) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Excision 10. Tumor Excision & Analysis Endpoint->Tumor_Excision Data_Analysis 11. Data Analysis (TGI) Tumor_Excision->Data_Analysis

Caption: A typical workflow for a this compound in vivo xenograft study.

Conclusion

This compound has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of NSCLC with EGFR mutations. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo studies to further evaluate the efficacy and mechanisms of action of this promising targeted therapy. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.

References

Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR (p-EGFR) Following Limertinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M mutations and exon 20 insertions.[1][2][3] As a potent and orally active inhibitor, this compound targets the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[4][5]

Western blot analysis is a fundamental technique to elucidate the mechanism of action and to quantify the inhibitory effects of drugs like this compound on target proteins. This document provides detailed application notes and protocols for the analysis of EGFR phosphorylation (p-EGFR) in response to this compound treatment.

Mechanism of Action of this compound on EGFR Signaling

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that, upon ligand binding, dimerizes and undergoes autophosphorylation at multiple tyrosine residues.[][7] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell growth, proliferation, and survival.[][7] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling.[]

This compound is a third-generation EGFR-TKI designed to selectively inhibit mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[1][5] It forms a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its activity.[4] This blockade of ATP binding prevents the autophosphorylation of EGFR, thereby suppressing the downstream signaling pathways that drive tumor growth.[5]

The following diagram illustrates the inhibitory effect of this compound on the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation Grb2 Grb2/Shc p_EGFR->Grb2 PI3K PI3K p_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->p_EGFR Inhibits

This compound inhibits EGFR autophosphorylation and downstream signaling.

Quantitative Data on this compound's Effect on p-EGFR

Preclinical studies have consistently demonstrated the potent inhibitory effect of this compound on EGFR phosphorylation in various cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound on EGFR Kinase

EGFR MutantIC50 (nM)
EGFRL858R/T790M0.3
EGFRT790M0.5
EGFRexon19del0.5
Wild-Type EGFR6.0
Data sourced from MedchemExpress.[5]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

Cell LineEGFR MutationIC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon 19 del6
HCC827exon 19 del2
A431 (WT)Wild-Type338
Data sourced from MedchemExpress.[5]

Table 3: Inhibition of p-EGFR in BaF3-EGFR insNPG Cells

Treatment Concentration (nM)% Inhibition of p-EGFR
30> 60%
> 30> 80%
Data sourced from a study on the preclinical anti-tumor activity of this compound.[1]

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation status of EGFR in cells treated with this compound.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted in the following diagram.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound - Stimulate with EGF (optional) B 2. Cell Lysis - Wash with ice-cold PBS - Add lysis buffer with inhibitors - Scrape and collect lysate A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer - Boil to denature proteins C->D E 5. SDS-PAGE - Load samples onto polyacrylamide gel - Separate proteins by size D->E F 6. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane E->F G 7. Immunoblotting - Block membrane - Incubate with primary antibodies (p-EGFR, total EGFR, loading control) - Incubate with HRP-conjugated secondary antibodies F->G H 8. Detection - Add chemiluminescent substrate - Image the blot G->H I 9. Data Analysis - Densitometry analysis - Normalize p-EGFR to total EGFR and loading control H->I

Workflow for Western blot analysis of p-EGFR.
Detailed Protocol

1. Cell Culture and Treatment

  • Cell Lines: Use appropriate cancer cell lines with known EGFR mutation status (e.g., NCI-H1975 for T790M, PC-9 for exon 19 deletion, or BaF3 cells engineered to express specific EGFR mutations).[1][5]

  • Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: For experiments involving EGF stimulation, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR phosphorylation.[1]

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified duration (e.g., 2-24 hours).[5] Include a vehicle control (e.g., DMSO).

  • EGF Stimulation (Optional): Following this compound treatment, stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[1][7]

2. Cell Lysis

  • Place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

4. Sample Preparation

  • To 20-30 µg of total protein, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

5. SDS-PAGE

  • Load the prepared samples into the wells of a 4-20% polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor the separation.

  • Run the gel at 100-150V until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

7. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Use antibodies specific for:

    • Phospho-EGFR (e.g., Tyr1068)

    • Total EGFR

    • A loading control (e.g., β-actin or GAPDH)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk or BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Detection

  • Add an enhanced chemiluminescent (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

9. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-EGFR band intensity to the total EGFR band intensity to account for differences in total EGFR protein levels.

  • Further normalize to the loading control to ensure equal protein loading between lanes.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Western blot analysis for investigating the inhibitory effects of this compound on EGFR phosphorylation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing our understanding of this compound's mechanism of action and its clinical potential.

References

Application Notes and Protocols for Cell Viability Assays with Limertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (also known as ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[1] As a targeted therapy, this compound works by blocking the signaling pathways that promote cancer cell growth and division.[1] Accurate assessment of its efficacy in vitro is crucial for preclinical studies. This document provides detailed protocols for assessing the effects of this compound on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2] The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[2] The amount of formazan produced in both assays is directly proportional to the number of viable cells.

Mechanism of Action of this compound

This compound is an irreversible EGFR TKI that potently inhibits EGFR with activating mutations, including the T790M resistance mutation.[3] It acts by covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition of EGFR signaling ultimately leads to decreased cell proliferation and the induction of apoptosis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various EGFR mutations and its effect on the proliferation of cancer cells.

Table 1: In Vitro Kinase Inhibitory Activity of this compound against EGFR Mutations

TargetIC50 (nM)
EGFR L858R/T790M0.3
EGFR T790M0.5
EGFR exon19del0.5
Wild-Type EGFR6.0

Data sourced from supplier technical information.[3]

Table 2: Anti-proliferative Activity of this compound in an EGFR-mutant Cell Line

Cell LineAssayThis compound IC50 (µM)
BaF3-EGFR insNPGCCK-80.15

This table presents the half-maximal inhibitory concentration (IC50) of this compound in a BaF3 cell line engineered to express an EGFR exon 20 insertion mutation (insNPG), as determined by the CCK-8 assay after a 48-hour treatment.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general procedure for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

CCK-8 Cell Viability Assay Protocol

This protocol outlines a general procedure for assessing the impact of this compound on the viability of cancer cells using the CCK-8 assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • CCK-8 reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Add 10 µL of the diluted this compound solutions to the corresponding wells. Include a vehicle control and a blank control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • CCK-8 Reagent Addition and Incubation:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

Visualizations

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 CCK-8 Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Add_CCK8 Add CCK-8 Reagent Incubate2->Add_CCK8 Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read_MTT Read Absorbance at 570nm Solubilize->Read_MTT Incubate4 Incubate for 1-4h Add_CCK8->Incubate4 Read_CCK8 Read Absorbance at 450nm Incubate4->Read_CCK8

Caption: Experimental workflow for MTT and CCK-8 cell viability assays.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->Inhibition

Caption: this compound inhibits the mutated EGFR signaling pathway.

References

Application Note: Comprehensive Protocols for Assessing Apoptosis in Limertinib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limertinib (ASK120067) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with high selectivity for the EGFR T790M mutation, a common resistance mechanism in non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action involves inhibiting EGFR, which disrupts downstream signaling pathways responsible for cell proliferation and survival.[2] A crucial consequence of this inhibition is the induction of apoptosis, or programmed cell death, in cancer cells.[3] Therefore, accurately quantifying apoptosis is a critical step in evaluating the preclinical efficacy of this compound.

This application note provides a detailed set of protocols for assessing apoptosis in cells treated with this compound. We will cover three widely used and complementary methods:

  • Annexin V/Propidium Iodide (PI) Staining for the detection of phosphatidylserine (PS) externalization in early-stage apoptosis.

  • Caspase-3/7 Activity Assay for measuring the activation of key executioner caspases.

  • Western Blot Analysis for detecting the cleavage of key apoptotic markers like PARP and Caspase-3.

Signaling Pathway and Experimental Overview

This compound's inhibition of mutant EGFR blocks downstream pro-survival pathways, ultimately leading to the activation of the intrinsic apoptotic pathway. This involves the activation of executioner caspases like Caspase-3 and Caspase-7, which then cleave cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound EGFR Mutant EGFR (e.g., T790M) This compound->EGFR Inhibits Downstream Inhibition of Pro-Survival Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Pro_Apoptotic Activation of Pro-Apoptotic Proteins Downstream->Pro_Apoptotic Caspase_Cascade Caspase Cascade Activation (Caspase-9 -> Caspase-3/7) Pro_Apoptotic->Caspase_Cascade PARP PARP Caspase_Cascade->PARP Cleaves Apoptosis Apoptosis Caspase_Cascade->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: this compound inhibits mutant EGFR, triggering apoptosis via caspase activation.

A typical experimental workflow involves treating cultured cells with this compound, followed by harvesting and analysis using various apoptosis assays.

cluster_assays 5. Apoptosis Assays A 1. Cell Culture (e.g., NSCLC cell line) B 2. Treatment - Vehicle Control (DMSO) - this compound (Dose-Response) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Cell Harvesting (Collect floating and adherent cells) C->D E Annexin V/PI Staining (Flow Cytometry) D->E F Caspase-3/7 Activity (Luminescence Assay) D->F G Western Blot (Cleaved PARP, Cleaved Caspase-3) D->G H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: General workflow for assessing apoptosis in this compound-treated cells.

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay identifies different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[4]

cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early Apoptotic Stimulus (this compound) Membrane1 PS on inner leaflet Late Annexin V (+) PI (+) Early->Late Progression Membrane2 PS translocated to outer leaflet Membrane3 Membrane permeable

Caption: Principle of Annexin V/PI staining for apoptosis detection.

A. Materials

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (e.g., from Thermo Fisher, Bio-Techne, Abcam)

  • Kit components typically include: Annexin V conjugate, Propidium Iodide (PI) solution, and 10X Annexin V Binding Buffer.

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Cultured cells (adherent or suspension)

  • This compound (and DMSO for vehicle control)[1]

  • Flow cytometer

B. Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to attach overnight.

  • Treat cells with varying concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • Reagent Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[6]

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (apoptotic) cells, into a 15 mL conical tube.

    • Wash the adherent cells once with PBS.

    • Trypsinize the adherent cells and add them to the same 15 mL conical tube containing the supernatant.[4]

    • Centrifuge the cell suspension at 300-500 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.[6]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible, using appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

Protocol 2: Caspase-3/7 Activity Assay

This homogeneous, luminescence-based assay (e.g., Caspase-Glo® 3/7) measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.[7]

A. Materials

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit[7][8]

  • White-walled, multi-well plates suitable for luminescence measurements

  • Cultured cells

  • This compound (and DMSO for vehicle control)

  • Multichannel pipette

  • Plate-reading luminometer

B. Protocol

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treat cells with varying concentrations of this compound and a vehicle control for the desired time.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This results in cell lysis and initiation of the caspase reaction.[7]

    • Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the qualitative and semi-quantitative detection of key proteins involved in apoptosis, such as the cleavage of PARP and Caspase-3.[9] An increase in the cleaved forms of these proteins is a strong indicator of apoptosis.[3][10]

A. Materials

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

B. Protocol

  • Cell Seeding and Treatment: Seed cells in 60 mm or 100 mm dishes. Treat with this compound as described previously.

  • Cell Harvesting and Lysis:

    • Collect both floating and adherent cells as described in Protocol 1, step 4.[11]

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein extract).[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[11]

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system. Analyze the band intensities, normalizing the apoptotic markers to the loading control.[9]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Apoptosis Analysis by Annexin V/PI Staining

Treatment (48h) % Viable Cells (Q4) % Early Apoptotic (Q3) % Late Apoptotic/Necrotic (Q2)
Vehicle (DMSO) 92.5 ± 2.1 4.3 ± 0.8 3.2 ± 0.5
This compound (10 nM) 75.1 ± 3.5 15.6 ± 2.2 9.3 ± 1.8
This compound (50 nM) 48.9 ± 4.0 35.2 ± 3.1 15.9 ± 2.5
This compound (100 nM) 25.3 ± 3.8 50.8 ± 4.5 23.9 ± 3.3

Data presented as Mean ± SD from three independent experiments.

Table 2: Caspase-3/7 Activity

Treatment (24h) Luminescence (RLU) Fold Change vs. Vehicle
Vehicle (DMSO) 15,430 ± 1,250 1.0
This compound (10 nM) 48,900 ± 3,100 3.2
This compound (50 nM) 112,500 ± 8,700 7.3
This compound (100 nM) 250,100 ± 15,600 16.2

Data presented as Mean ± SD from three independent experiments.

References

Designing Preclinical Combination Therapy with Limertinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4] While this compound demonstrates significant efficacy as a monotherapy in specific non-small cell lung cancer (NSCLC) patient populations, the development of acquired resistance remains a clinical challenge.[3][5] This necessitates the exploration of combination therapies to enhance its anti-tumor activity and overcome resistance mechanisms.

These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate this compound in combination with other therapeutic agents. The focus is on providing a strong rationale for combination strategies, detailed experimental protocols, and clear data presentation to facilitate the translation of preclinical findings.

Rationale for Combination Therapy

Acquired resistance to third-generation EGFR TKIs, such as this compound, can arise from various molecular alterations. A prominent mechanism is the activation of bypass signaling pathways that circumvent EGFR inhibition. One of the most clinically relevant bypass tracks is the aberrant activation of the MET proto-oncogene, either through gene amplification or overexpression of its ligand, hepatocyte growth factor (HGF). This leads to the activation of downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation despite the presence of an EGFR inhibitor.

Therefore, a rational and promising strategy is the combination of this compound with a cMET inhibitor. This dual blockade of both EGFR and cMET signaling pathways has the potential to produce synergistic anti-tumor effects and overcome MET-driven resistance. Clinical trials are currently underway to investigate the efficacy of this compound in combination with the cMET inhibitor ASKC202 in patients with NSCLC who have developed resistance to EGFR-TKIs, underscoring the clinical relevance of this preclinical approach.[5]

Preclinical Experimental Design

A robust preclinical evaluation of this compound combination therapy involves a multi-pronged approach, encompassing in vitro and in vivo studies to assess synergy, efficacy, and mechanism of action.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_line Cell Line Selection (EGFR-mutant, MET-amplified) viability Cell Viability Assays (IC50, Synergy) cell_line->viability xenograft Xenograft Model Establishment cell_line->xenograft apoptosis Apoptosis Assays viability->apoptosis western_blot Western Blot Analysis apoptosis->western_blot pharmacodynamics Pharmacodynamic Analysis western_blot->pharmacodynamics treatment Combination Treatment Administration xenograft->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth tumor_growth->pharmacodynamics

Caption: A typical workflow for the preclinical evaluation of this compound combination therapy.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for interpreting the efficacy of a combination therapy. The following tables provide templates for summarizing key in vitro and in vivo findings.

Table 1: In Vitro Cell Viability (IC50) of this compound and a cMET Inhibitor (e.g., ASKC202)

Cell LineEGFR MutationMET StatusThis compound IC50 (nM)cMET Inhibitor IC50 (nM)
PC-9Exon 19 delLow15>1000
H1975L858R/T790MLow25>1000
HCC827-ERExon 19 delMET amplified25050
H1993Exon 19 delMET amplified30045

Table 2: Synergy Analysis of this compound and cMET Inhibitor Combination

Cell LineCombination Index (CI) at ED50Interpretation
HCC827-ER0.4Synergistic
H19930.5Synergistic

Note: The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle0-
This compound (10 mg/kg)40<0.05
cMET Inhibitor (25 mg/kg)35<0.05
This compound + cMET Inhibitor85<0.001

Experimental Protocols

Detailed methodologies are essential for the reproducibility of preclinical studies. The following are key experimental protocols for evaluating this compound combination therapy.

Protocol 1: Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the cMET inhibitor (e.g., ASKC202) alone and in combination at fixed ratios. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis. Synergy is calculated using software such as CompuSyn to determine the Combination Index (CI).

Protocol 2: Western Blot Analysis
  • Cell Lysis: Treat cells with this compound, the cMET inhibitor, or the combination for the desired time points (e.g., 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies should include those against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., HCC827-ER) in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment groups (e.g., vehicle, this compound alone, cMET inhibitor alone, combination).

  • Drug Administration: Administer this compound and the cMET inhibitor at predetermined doses and schedules (e.g., oral gavage, daily).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies).

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathway Diagrams

Understanding the molecular mechanisms underlying the synergistic effects of this compound combination therapy is critical. The following diagrams illustrate the key signaling pathways involved.

EGFR and MET Signaling Crosstalk

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET c-MET MET->PI3K MET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR Inhibits cMETi cMET Inhibitor cMETi->MET Inhibits

Caption: Dual inhibition of EGFR and cMET pathways by this compound and a cMET inhibitor.

Conclusion

The preclinical evaluation of this compound in combination with a cMET inhibitor represents a scientifically sound strategy to address acquired resistance in EGFR-mutant NSCLC. The provided application notes and protocols offer a framework for conducting these studies in a systematic and reproducible manner. Careful experimental design, meticulous execution, and clear data presentation are paramount for successfully translating promising preclinical findings into novel therapeutic options for patients.

References

Application Notes and Protocols for Studying Acquired Resistance to Limertinib in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limertinib (ASK120067) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both primary EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] this compound has demonstrated significant clinical efficacy in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring the EGFR T790M mutation.[1][3][4] As with other targeted therapies, acquired resistance to this compound is an anticipated clinical challenge. These application notes provide a framework and detailed protocols for utilizing this compound in preclinical research to investigate the mechanisms of acquired resistance in lung cancer.

Mechanism of Action

This compound is an irreversible inhibitor of EGFR, forming a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor.[5] This action effectively blocks EGFR autophosphorylation and downstream signaling through key pathways such as the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting the proliferation of EGFR-mutant cancer cells.[6]

Data Presentation

Table 1: In Vitro Activity of this compound in EGFR-Mutant NSCLC Cell Lines
Cell LineEGFR Mutation StatusThis compound IC50 (nM)Reference
PC-9Exon 19 Deletion6[6]
HCC827Exon 19 Deletion2[6]
NCI-H1975L858R/T790M12[6]
A431EGFR Wild-Type338[6]
LoVoEGFR Wild-Type>1000[6]
A549EGFR Wild-Type1541[6]
Table 2: Clinical Efficacy of this compound in EGFR T790M-Mutated NSCLC (Phase IIb Study)
ParameterValue95% Confidence IntervalReference
Objective Response Rate (ORR)68.8%63.2% - 74.0%[1]
Disease Control Rate (DCR)92.4%88.8% - 95.1%[1]
Median Progression-Free Survival (PFS)11.0 months9.7 - 12.4 months[1]
Median Duration of Response (DoR)11.1 months9.6 - 13.8 months[1]

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Acquired_Resistance_Workflow cluster_mechanisms Potential Mechanisms start Start with this compound-Sensitive NSCLC Cell Line (e.g., NCI-H1975) step1 Chronic Exposure to Increasing this compound Concentrations start->step1 step2 Establishment of This compound-Resistant Cell Lines step1->step2 step3 Characterization of Resistant Phenotype (IC50 Shift, Western Blot) step2->step3 step4 Identification of Resistance Mechanisms step3->step4 NGS Next-Generation Sequencing (NGS) (e.g., EGFR C797S) step4->NGS On-Target Alterations FISH FISH/qPCR for MET Amplification step4->FISH Off-Target Gene Amplification WB_pathway Western Blot for Bypass Pathway Activation (p-AKT, p-ERK) step4->WB_pathway Bypass Signaling

References

Troubleshooting & Optimization

limertinib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to limertinib precipitation in cell culture experiments.

Troubleshooting Guide

Precipitation of this compound in cell culture media can lead to inaccurate experimental results. The following table summarizes the known solubility of this compound and provides recommended actions to prevent or troubleshoot precipitation issues.

IssueObservationPotential CauseRecommended Action
Precipitation upon dilution in media Cell culture medium appears cloudy or contains visible particles after adding the this compound stock solution.Low aqueous solubility of this compound. The final concentration of the compound exceeds its solubility limit in the aqueous-based cell culture medium.- Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1%). - Prepare a more dilute stock solution of this compound in DMSO and add a larger volume to the medium. - Add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently swirling.
Precipitation over time Initially clear medium becomes cloudy or forms a precipitate after a period of incubation.The compound may be unstable in the culture medium at 37°C. Components in the serum or media may be interacting with the compound.- Perform a time-course solubility study to determine the stability of this compound in your specific cell culture medium. - Consider using a serum-free medium if serum components are suspected to be the cause of precipitation.
Inconsistent results High variability in experimental results between replicates or experiments.Inconsistent dosing due to precipitation. The actual concentration of soluble this compound is lower and more variable than the intended concentration.- Visually inspect the culture wells for any signs of precipitation before and during the experiment. - Determine the maximum soluble concentration of this compound in your specific cell culture system using the protocol provided below.
This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in complex cell culture media will be significantly lower and should be determined experimentally.

SolventConcentrationRemarks
DMSO 100 mg/mL (183.13 mM)Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can reduce solubility[1].
Ethanol 8 mg/mL
Water Insoluble[1]

Frequently Asked Questions (FAQs)

Q1: I observed precipitation in my cell culture medium after adding this compound. What is the most likely cause?

A1: The most common reason for this compound precipitation is its low aqueous solubility[1]. When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into the aqueous environment of cell culture medium, the drug can crash out of solution if its solubility limit is exceeded.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: To minimize solvent-induced toxicity and to avoid precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower[2].

Q3: Can I filter the medium to remove the this compound precipitate?

A3: Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.

Q4: How can I prepare my this compound stock solution to minimize precipitation?

A4: It is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO[1]. When preparing your working concentrations, perform serial dilutions in the same solvent before the final dilution into the aqueous cell culture medium. Avoid making large dilution steps directly from a highly concentrated stock into the aqueous medium[2].

Q5: Could components in my cell culture medium be causing the precipitation?

A5: Yes, components of the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and contribute to precipitation. It is recommended to test the solubility of this compound in your specific basal medium with and without serum.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To experimentally determine the maximum concentration at which this compound remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, clear 96-well flat-bottom plates

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Microplate reader or microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM this compound stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare the Assay Plate: Add 198 µL of your pre-warmed cell culture medium (with or without serum) to the wells of a new 96-well plate.

  • Add this compound Dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1% and a 1:100 dilution of the this compound concentrations.

  • Include Controls:

    • Negative Control: Add 2 µL of 100% DMSO to a well containing 198 µL of medium.

    • Blank: A well containing only 200 µL of medium.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2. Visually inspect the wells for any signs of precipitation under a microscope at different time points (e.g., 0, 2, 6, and 24 hours). Alternatively, the turbidity can be quantified by measuring the absorbance at a wavelength of 600-650 nm using a microplate reader.

  • Determine the Maximum Soluble Concentration: The highest concentration of this compound that does not show any visible precipitate or a significant increase in absorbance compared to the negative control is considered the maximum soluble concentration under those conditions.

Visualizations

Experimental Workflow for Preventing this compound Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Dilution into Culture Medium cluster_check Verification and Incubation cluster_troubleshoot Troubleshooting prep_start Start: this compound Powder dissolve Dissolve in 100% Anhydrous DMSO (e.g., 10 mM stock) prep_start->dissolve serial_dil Prepare Serial Dilutions in 100% DMSO dissolve->serial_dil add_dropwise Add this compound Stock Dropwise to Medium (while gently swirling) serial_dil->add_dropwise prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add_dropwise visual_check Visually Inspect for Precipitation add_dropwise->visual_check incubate Incubate Cells with this compound visual_check->incubate precip_observed Precipitation Observed? visual_check->precip_observed adjust_protocol Adjust Protocol: - Lower final concentration - Use more dilute stock - Check final DMSO % precip_observed->adjust_protocol Yes proceed Proceed with Experiment precip_observed->proceed No adjust_protocol->add_dropwise

Caption: Workflow for preparing and using this compound in cell culture to avoid precipitation.

This compound Mechanism of Action: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Outcome Cell Proliferation, Survival, Growth Transcription->Outcome EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR

Caption: this compound inhibits the EGFR signaling pathway, blocking downstream cascades.

References

Limertinib In Vitro Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for limertinib (also known as ASK120067). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It acts as a potent and orally active inhibitor, specifically targeting both sensitizing EGFR mutations and the T790M resistance mutation.[1][3] By irreversibly binding to these mutant forms of EGFR, this compound blocks the downstream signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation.[2]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. However, a general starting range for cell-based assays is between 0.1 nM and 100 nM.[1] For enzymatic assays, concentrations as low as 0.3 nM have been shown to be effective against mutant EGFR.[1][4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of up to 100 mg/mL.[4] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO to minimize the effects of moisture, which can reduce solubility.[4] For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]

Q4: How should I store this compound stock solutions?

A4: For long-term storage, aliquoted stock solutions should be stored at -80°C for up to one year.[4] For shorter-term storage, -20°C is suitable for up to one month.[1][4] It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no observed efficacy at expected concentrations 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The cell line may not harbor the specific EGFR mutations targeted by this compound. 3. Suboptimal Assay Conditions: Incorrect incubation time, cell density, or reagent concentrations.1. Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions are maintained. 2. Verify the EGFR mutation status of your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., NCI-H1975, PC-9). 3. Optimize assay parameters. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay.
High background signal or off-target effects 1. High DMSO Concentration: The final concentration of DMSO in the well is too high, causing cellular stress or non-specific effects. 2. Compound Precipitation: this compound may precipitate out of solution at high concentrations in aqueous media. 3. Off-target Kinase Inhibition: At very high concentrations, this compound may inhibit other kinases.1. Ensure the final DMSO concentration is below 0.1%. Perform a vehicle control (DMSO only) to assess solvent effects. 2. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, prepare fresh dilutions or use a lower concentration range. 3. Consult the selectivity profile of this compound and consider if off-target effects could be influencing your results. Use the lowest effective concentration possible.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health. 2. Inaccurate Pipetting: Errors in serial dilutions leading to incorrect final concentrations. 3. Reagent Variability: Differences in batches of media, serum, or other reagents.1. Use cells within a consistent and low passage number range. Ensure consistent seeding density and confluency at the time of treatment. 2. Calibrate pipettes regularly and use fresh tips for each dilution. Prepare a master mix of the final dilution to add to replicate wells. 3. Use the same batch of reagents for the duration of the experiment. If a new batch is introduced, perform a validation experiment.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound (IC50)
TargetIC50 (nM)
EGFR L858R/T790M0.3[1]
EGFR T790M0.5[1]
EGFR exon19del0.5[1]
EGFR WT6.0[1][4]
EGFR D770_N771insNPG1.5[6]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines (IC50)
Cell LineEGFR Mutation StatusIC50 (nM)
NCI-H1975L858R/T790M12[1]
PC-9exon19del6[1]
HCC827exon19del2[1]
A431WT338[1]
LoVoWT>1000
A549WT1541[1]

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for at least 2 hours in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours in a CO2 incubator at 37°C.[6]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[6]

  • Final Incubation: Incubate the plate for 1-2 hours in the incubator.[6]

  • Data Acquisition: Measure the absorbance at 450 nm using a multi-well spectrophotometer.[6]

  • Data Analysis: Calculate the growth inhibitory rate as [1 - (A450treated / A450control)] × 100%.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 12-well plate and allow them to culture for 2 hours. Treat the cells with the desired concentrations of this compound for 24, 48, or 72 hours.[6]

  • Cell Collection: Collect the cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.[6]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: this compound inhibits mutant EGFR signaling pathways.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis Stock Prepare this compound Stock Solution (DMSO) Dose Perform Dose-Response (e.g., 0.1-1000 nM) Stock->Dose Cells Culture and Seed Target Cell Lines Cells->Dose Time Conduct Time-Course (e.g., 24, 48, 72h) Dose->Time Assay Perform Endpoint Assay (e.g., CCK-8, Western Blot) Time->Assay Data Analyze Data & Determine IC50/EC50 Assay->Data

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start No/Low Efficacy Observed Check_Compound Prepare Fresh Stock & Verify Storage Start->Check_Compound Check_Cells Confirm Cell Line EGFR Mutation Status Check_Compound->Check_Cells [No Improvement] Resolved Issue Resolved Check_Compound->Resolved [Improvement] Check_Assay Optimize Assay Parameters Check_Cells->Check_Assay [Mutation Confirmed] Positive_Control Run Positive Control (e.g., NCI-H1975) Check_Cells->Positive_Control [Uncertain] Check_Assay->Resolved [Improvement] Positive_Control->Check_Assay

Caption: Troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Troubleshooting Inconsistent Results in Limertinib Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for this compound in cell proliferation assays (e.g., MTT, CCK-8). What are the potential causes?

A1: High variability in cell viability assays is a common issue that can arise from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure you have a homogenous single-cell suspension before plating and use consistent pipetting techniques.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell growth. To minimize this, it's recommended to not use the outermost wells for experimental data or to fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[1]

  • Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both the this compound treatment and the assay reagent (e.g., MTT, CCK-8) addition.[1]

  • Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to lower cell viability readings. When adding or removing solutions, dispense liquids gently against the side of the well.[1]

  • Compound Precipitation: this compound, like many small molecule inhibitors, may precipitate out of solution at higher concentrations, especially in media with lower serum content. Visually inspect your treatment wells for any signs of precipitation.

Q2: this compound shows high potency in our biochemical kinase assay but significantly weaker activity in our cell-based assays. Why is there a discrepancy?

A2: This is a frequent observation when transitioning from a purified enzymatic assay to a more complex cellular environment.[1] Several factors can contribute to this difference:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP levels are much higher (in the millimolar range), which can outcompete ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.[1][2]

  • Cell Permeability: The compound may have poor membrane permeability, limiting its ability to reach the intracellular target, EGFR.

  • Drug Efflux Pumps: Cancer cells can express efflux pumps (e.g., P-glycoprotein) that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.

  • Compound Stability and Metabolism: this compound may be unstable or rapidly metabolized by the cells, leading to a lower effective concentration over the course of the experiment.

  • Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of complex signaling networks and potential off-target effects that are not present in a purified kinase assay.

Q3: We are not seeing a consistent decrease in EGFR phosphorylation (p-EGFR) by Western blot after this compound treatment in our EGFR-mutant cell line. What could be the problem?

A3: Inconsistent inhibition of downstream signaling can be due to several experimental variables:

  • Suboptimal Treatment Time and Concentration: The time course and concentration of this compound treatment may not be optimal for observing a robust decrease in p-EGFR. Perform a time-course and dose-response experiment to determine the optimal conditions.

  • Cell Line Integrity: Ensure the EGFR mutation status of your cell line is correct and has been verified. Cell lines can drift in their genetic makeup over time with continuous passaging. Regular cell line authentication is recommended.

  • Presence of Ligands: The cell culture medium may contain growth factors (e.g., EGF in fetal bovine serum) that can activate EGFR and compete with the inhibitory effect of this compound. Consider serum-starving the cells before and during treatment.

  • Acquired Resistance: The cell line may have developed resistance to this compound, potentially through secondary mutations in EGFR (like C797S) or activation of bypass signaling pathways.[3][4][5][6][7]

  • Western Blotting Technique: Issues with the Western blot protocol itself, such as inefficient protein transfer, improper antibody dilutions, or inadequate washing, can lead to inconsistent results. Ensure the use of phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins.[8]

Q4: Our apoptosis assay (e.g., Annexin V/PI staining) shows inconsistent results after this compound treatment. How can we troubleshoot this?

A4: Apoptosis assays can be sensitive to experimental conditions. Here are some potential reasons for inconsistency:

  • Timing of Analysis: The peak of apoptosis can be transient. A time-course experiment is crucial to identify the optimal time point to observe this compound-induced apoptosis.

  • Cell Confluency: The confluency of your cell culture can influence their sensitivity to apoptosis. Standardize the seeding density and confluency at the time of treatment.

  • Reagent Handling: Annexin V binding is calcium-dependent, so ensure the binding buffer contains an adequate concentration of calcium. Propidium iodide (PI) is light-sensitive and should be protected from light.

  • Flow Cytometer Settings: Inconsistent setup and calibration of the flow cytometer can lead to variability in results. Ensure consistent settings for voltages and compensation between experiments.

  • Cell Handling: Over-trypsinization or harsh centrifugation can damage cells and lead to an increase in necrotic (PI-positive) cells, which can confound the interpretation of apoptosis.

Troubleshooting Guides

Cell-Based Proliferation Assays (MTT/CCK-8)
Problem Potential Cause Recommended Solution
High background absorbance Contamination of media or reagents. Phenol red in the media can interfere with absorbance readings.[9]Use fresh, sterile reagents. Use a background control with media and assay reagent but no cells. Consider using phenol red-free media.
Low signal/absorbance Insufficient number of viable cells. Incorrect wavelength used for reading. Incomplete dissolution of formazan crystals (for MTT assay).[9]Optimize cell seeding density. Ensure the correct wavelength is used for the specific assay. For MTT, ensure complete solubilization of formazan by thorough mixing and incubation.[9]
Inconsistent results between replicate wells Uneven cell distribution. Pipetting errors. Edge effects.[1]Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS.[1]
Western Blot for Phospho-EGFR
Problem Potential Cause Recommended Solution
No or weak p-EGFR signal in positive control Inactive primary antibody. Insufficient protein loading. Inefficient protein transfer.Use a new aliquot of the antibody. Increase the amount of protein loaded. Verify transfer efficiency using a Ponceau S stain.
High background Insufficient blocking. Primary or secondary antibody concentration is too high. Inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[8] Optimize antibody dilutions. Increase the number and duration of washes.
Non-specific bands Antibody cross-reactivity. Protein degradation.Use a more specific primary antibody. Ensure the use of protease and phosphatase inhibitors in the lysis buffer.

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot for p-EGFR
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8] Incubate with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for the predetermined optimal time. Collect both the supernatant (containing floating cells) and adherent cells (after trypsinization).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[11]

  • PI Staining: Add Propidium Iodide (PI) to the cell suspension immediately before analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->pEGFR Inhibits Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_protocol Protocol Checks cluster_reagents Reagent Checks cluster_cells Cell Line Checks start Inconsistent Assay Results check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagent Quality & Storage start->check_reagents check_cells Verify Cell Line Integrity start->check_cells pipetting Pipetting Technique check_protocol->pipetting incubation Incubation Times check_protocol->incubation concentrations Compound/Reagent Concentrations check_protocol->concentrations expiry Expiry Dates check_reagents->expiry storage Proper Storage check_reagents->storage preparation Correct Preparation check_reagents->preparation passage Passage Number check_cells->passage authentication Authentication (STR) check_cells->authentication mutation_status EGFR Mutation Status check_cells->mutation_status optimize Optimize Assay Parameters (e.g., cell density, time course) pipetting->optimize incubation->optimize concentrations->optimize expiry->optimize storage->optimize preparation->optimize passage->optimize authentication->optimize mutation_status->optimize end Consistent Results optimize->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Managing Off-Target Effects of Limertinib in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the third-generation EGFR tyrosine kinase inhibitor (TKI), limertinib (also known as ASK120067), in their experiments. The focus is on identifying and managing potential off-target effects to ensure the accurate interpretation of research results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: this compound is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is designed to selectively target EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1] this compound forms a covalent bond with the cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible inhibition of its kinase activity.[1]

Q2: What are the known on-target effects of this compound in cancer cell lines?

A2: In preclinical studies, this compound has demonstrated potent anti-proliferative activity in non-small cell lung cancer (NSCLC) cell lines harboring EGFR mutations.[1] It effectively suppresses EGFR phosphorylation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[1]

Q3: What are the most common adverse events observed with this compound in clinical trials, and could they be related to off-target effects?

A3: The most common treatment-related adverse events reported in clinical trials of this compound include diarrhea, anemia, rash, and anorexia.[2][3] While some of these, like rash and diarrhea, are known on-target effects of EGFR inhibition in tissues with wild-type EGFR, the possibility of off-target contributions to these or other toxicities cannot be ruled out without a comprehensive kinase selectivity profile.

Q4: What is the difference between on-target and off-target effects of a kinase inhibitor?

A4: On-target effects are the intended pharmacological consequences of a drug binding to its designated molecular target (in this case, mutant EGFR). Off-target effects are unintended effects that occur when the drug interacts with other molecules in the cell, such as other kinases, which can lead to unexpected experimental results or toxicities.

Troubleshooting Guide: Unexpected Experimental Results

Researchers may encounter unexpected phenotypes or data that are inconsistent with the known function of EGFR. This guide provides a systematic approach to investigate potential off-target effects of this compound.

Issue 1: Inhibition of cell proliferation in EGFR-negative or wild-type EGFR cell lines.

  • Possible Cause: Off-target inhibition of other kinases essential for the proliferation of these cells.

  • Troubleshooting Steps:

    • Confirm EGFR status: Verify the EGFR mutation and expression status of your cell lines using sequencing and western blotting.

    • Dose-response analysis: Perform a dose-response curve with this compound to determine the IC50 in both your cell line of interest and a known sensitive EGFR-mutant cell line (positive control). A significant rightward shift in the IC50 for the EGFR-negative/wild-type line compared to the mutant line suggests on-target selectivity. However, if the IC50 is still within a relevant concentration range, off-target effects are likely.

    • Use a structurally different EGFR inhibitor: If another EGFR inhibitor with a different chemical scaffold does not produce the same effect, it strengthens the hypothesis of a this compound-specific off-target effect.

Issue 2: Unexpected changes in signaling pathways not directly downstream of EGFR.

  • Possible Cause: this compound may be inhibiting other kinases that are part of different signaling cascades.

  • Troubleshooting Steps:

    • Pathway analysis: Use techniques like western blotting with a panel of phospho-specific antibodies, or phospho-proteomics, to identify unexpectedly altered signaling pathways.

    • Hypothesize potential off-targets: Based on the observed signaling changes and any available kinase selectivity data for similar compounds, identify potential off-target kinases.

    • Validate with selective inhibitors or genetic approaches: Use a highly selective inhibitor for the suspected off-target kinase to see if it phenocopies the effect of this compound. Alternatively, use siRNA or CRISPR to knock down the suspected off-target and observe if the effect of this compound is diminished.

Issue 3: Discrepancy between in vitro kinase assay results and cellular activity.

  • Possible Cause: Cellular factors such as membrane permeability, drug efflux pumps, or intracellular ATP concentration can influence the apparent potency of an inhibitor. Off-target effects can also contribute to a stronger-than-expected cellular phenotype.

  • Troubleshooting Steps:

    • Evaluate cell permeability: Assess the intracellular concentration of this compound if analytical methods are available.

    • Investigate efflux pumps: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases.

    • Consider off-target synergy: The observed cellular phenotype might be a result of the combined inhibition of EGFR and one or more off-target kinases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound (ASK120067) against EGFR Variants

EGFR VariantIC50 (nM)Reference
EGFR del19/T790M0.3[1]
EGFR L858R/T790M1.5[1]
Wild-Type EGFR6.0[1]

Table 2: Preclinical Anti-proliferative Activity of this compound (ASK120067)

Cell LineEGFR StatusIC50 (µM)Reference
BaF3-EGFR insNPGMutantNot specified, but potent[1]
BaF3 parentalWild-Type3.36[1]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To identify potential off-targets of this compound, a comprehensive kinase selectivity profiling is recommended. This is typically performed as a fee-for-service by specialized companies.

  • Methodology:

    • Provide a sample of this compound at a specified concentration and purity.

    • The service provider will screen this compound against a large panel of recombinant human kinases (e.g., >400 kinases) at one or more concentrations (e.g., 1 µM).

    • The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay, in the presence and absence of this compound.

    • Results are reported as percent inhibition for each kinase.

    • For significant off-targets, a follow-up dose-response curve is performed to determine the IC50 value.

Protocol 2: Cellular Target Validation using Western Blotting

This protocol allows for the validation of on-target EGFR inhibition and the investigation of off-target effects on other signaling pathways.

  • Methodology:

    • Cell Culture and Treatment: Plate cells of interest (e.g., EGFR-mutant, EGFR wild-type, and a cell line suspected to be affected by off-target activity) and allow them to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

        • On-target: Phospho-EGFR (Tyr1068), Total EGFR, Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.

        • Potential Off-target (based on literature for similar TKIs): Phospho-STAT3, Total STAT3, Phospho-SRC family kinases, etc.

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow A Unexpected Phenotype Observed (e.g., toxicity in WT cells) B Dose-Response Analysis (Compare IC50 in mutant vs. WT cells) A->B C Hypothesize Off-Target Involvement B->C D Kinome-wide Selectivity Screen (Fee-for-service) C->D E Identify Potential Off-Target Kinases D->E F Validate with Selective Inhibitor of Off-Target E->F G Validate with siRNA/CRISPR Knockdown of Off-Target E->G H Confirm Off-Target Effect F->H G->H

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Logic rect rect start Unexpected Result with this compound q1 Is the effect observed in EGFR-negative cells? start->q1 a1_yes Likely Off-Target q1->a1_yes Yes q2 Is the effect dose-dependent? q1->q2 No a2_no Potential Artifact q2->a2_no No q3 Does a structurally different EGFR inhibitor cause the same effect? q2->q3 Yes a3_yes Possible On-Target Effect in an unexpected context q3->a3_yes Yes a3_no Strongly Suspect Off-Target Effect q3->a3_no No

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

overcoming limertinib instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of limertinib instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears to lose potency over a short period. What could be the cause?

A1: this compound contains an acrylamide functional group, which is susceptible to hydrolysis in aqueous environments. This reaction involves the addition of a water molecule to the carbon-carbon double bond of the acrylamide group, leading to the formation of a 3-hydroxypropionamide derivative. This modification of the acrylamide moiety, which is crucial for its covalent binding to the target protein (EGFR), can result in a significant loss of biological activity. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of nucleophiles. For this reason, it is recommended that aqueous solutions of this compound be prepared fresh and used immediately.[1]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the acrylamide moiety. This reaction can be catalyzed by both acidic and basic conditions. Under acidic conditions, the carbonyl oxygen of the acrylamide is protonated, making the β-carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions can directly attack the β-carbon. Both pathways lead to the formation of an inactive 3-hydroxypropionamide derivative.

Q3: Are there any recommended storage conditions to minimize this compound degradation in solution?

A3: To minimize degradation, this compound stock solutions should be prepared in an anhydrous solvent such as DMSO and stored at -20°C or -80°C.[1] When preparing aqueous working solutions, it is crucial to use them immediately. If immediate use is not possible, solutions should be kept on ice and protected from light to slow down the degradation process. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can I use buffers to stabilize my this compound working solution?

A4: While buffers are necessary to control the pH of your experimental system, it is important to note that the rate of acrylamide hydrolysis is pH-dependent. The hydrolysis is generally slowest at a neutral pH (around 7). Both acidic and alkaline conditions can accelerate the degradation. Therefore, while using a buffer is recommended, it will not completely prevent hydrolysis. The choice of buffer should be guided by your specific experimental needs, but maintaining a pH as close to neutral as possible is advisable for short-term stability.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a DMSO stock immediately before adding to the cell culture medium.

  • Minimize Incubation Time: If possible, design experiments to minimize the incubation time of this compound with the cells.

  • Control pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically pH 7.2-7.4).

  • Vehicle Control: Include a vehicle control (DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.

  • Activity Check: If you suspect significant degradation, you can perform a simple activity check by comparing the potency of a freshly prepared solution with one that has been incubated under assay conditions for the duration of the experiment.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Sample Preparation: Prepare samples for HPLC analysis immediately before injection. If samples need to be stored, keep them at 4°C in an autosampler for a limited time.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting a this compound solution to stress conditions such as acid, base, oxidation, and heat. The resulting chromatograms will help in identifying the retention times of the degradation products.

  • Mass Spectrometry Analysis: If available, use LC-MS to determine the mass of the unknown peaks. The mass of the primary hydrolysis product is expected to be 18 Da higher than that of the parent this compound molecule (due to the addition of a water molecule).

  • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the main this compound peak from all potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC system with UV or PDA detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 1 M HCl.

    • Heat at 60°C for 2 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of methanol.

    • Add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place 1 mg of solid this compound in a vial.

    • Heat at 105°C for 24 hours.

    • Dissolve in methanol and dilute with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed this compound standard to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for developing an HPLC method to separate this compound from its degradation products. Method optimization will be required.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Monitor at the λmax of this compound (determine by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

Data Presentation

Table 1: Summary of this compound Stability under Forced Degradation Conditions (Hypothetical Data)

Stress ConditionIncubation TimeTemperature% DegradationNumber of Degradation Products
0.1 M HCl2 hours60°C~25%2
0.1 M NaOH2 hoursRoom Temp~40%3
3% H₂O₂24 hoursRoom Temp~15%1
Thermal (Solid)24 hours105°C<5%1

Note: This is hypothetical data and should be confirmed by experimental studies.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (Covalent) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock in DMSO Working Prepare Aqueous Working Solution Stock->Working Immediate Dilution Assay Perform Experiment (e.g., Cell-based assay) Working->Assay Immediate Use HPLC Stability-Indicating HPLC Analysis Assay->HPLC Sample Collection Data Data Interpretation HPLC->Data

Caption: Recommended experimental workflow for using this compound in aqueous solutions.

References

determining optimal treatment duration with limertinib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration with limertinib in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to target specific mutations in the EGFR gene, including the T790M resistance mutation, as well as sensitizing mutations like exon 19 deletions and the L858R substitution in exon 21.[1][2] By inhibiting the tyrosine kinase activity of the mutant EGFR, this compound blocks downstream signaling pathways that are critical for cell growth and proliferation, leading to an anti-tumor effect.[1]

Q2: What is a typical starting point for determining the optimal treatment duration with this compound in vitro?

A2: Based on preclinical studies, a common starting point for in vitro experiments with this compound is to test a time course of 24, 48, and 72 hours.[3][4] The optimal duration will ultimately depend on the specific cell line, the concentration of this compound used, and the biological question being addressed. For example, effects on EGFR phosphorylation may be observed at earlier time points, while apoptosis and inhibition of cell proliferation are typically measured at later time points.[3][4]

Q3: How does treatment duration affect different cellular outcomes with this compound?

A3: The duration of this compound treatment can have varying effects on different cellular processes:

  • EGFR Phosphorylation: Inhibition of EGFR phosphorylation can often be detected within a few hours of treatment.

  • Cell Proliferation: Significant inhibition of cell proliferation is typically observed after 48 to 72 hours of continuous exposure.[4]

  • Apoptosis: Induction of apoptosis, as measured by an increase in apoptotic markers like cleaved PARP and caspase-3, is also generally observed in a time-dependent manner, with significant effects seen at 24, 48, and 72 hours.[4]

Q4: What are some common troubleshooting issues when determining optimal this compound treatment duration?

A4:

  • Issue: No significant effect on cell viability is observed.

    • Troubleshooting:

      • Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the IC50 value for your specific cell line. This compound has an IC50 of 0.3 nM for EGFRT790M and 6.0 nM for wild-type EGFR.[5]

      • Duration: The treatment duration may be too short. Extend the time course of the experiment (e.g., up to 96 hours).

      • Cell Line: The cell line may not harbor the specific EGFR mutations that this compound targets. Confirm the mutational status of your cell line.

      • Resistance: The cells may have developed resistance to this compound. Mechanisms of resistance can include on-target EGFR secondary mutations or activation of bypass signaling pathways.[3]

  • Issue: High variability between replicates.

    • Troubleshooting:

      • Cell Seeding: Ensure a consistent number of cells are seeded in each well.

      • Drug Distribution: Ensure this compound is properly dissolved and evenly distributed in the culture medium.

      • Assay Technique: Practice consistent pipetting and washing steps during the assay.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., with EGFR T790M mutation)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[6]

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

ParameterRecommendation
Cell Seeding Density 1 x 10^4 - 1 x 10^5 cells/well
This compound Concentration Titrate based on expected IC50 (e.g., 0.1 nM - 1 µM)
Treatment Durations 24, 48, 72 hours
MTT Incubation Time 1 - 4 hours
Absorbance Wavelength 570 nm
Western Blot for EGFR Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations and for different durations (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Survival Cell Survival Akt->Survival This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis select_cells Select Cell Line (EGFR Mutant) determine_conc Determine this compound Concentration Range select_cells->determine_conc define_endpoints Define Experimental Endpoints determine_conc->define_endpoints seed_cells Seed Cells in Multi-well Plates define_endpoints->seed_cells treat_cells Treat Cells with this compound (Time Course: 24, 48, 72h) seed_cells->treat_cells perform_assays Perform Assays (e.g., MTT, Western Blot) treat_cells->perform_assays measure_readouts Measure Readouts (Absorbance, Band Intensity) perform_assays->measure_readouts calculate_results Calculate % Viability, Protein Phosphorylation measure_readouts->calculate_results determine_optimal Determine Optimal Treatment Duration calculate_results->determine_optimal

Caption: Workflow for determining optimal this compound treatment duration.

References

limertinib degradation and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation and proper handling of limertinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. Below are the recommended storage conditions.[1][2]

FormatStorage TemperatureShelf LifeSpecial Instructions
Powder -20°C3 yearsKeep container tightly sealed.
Stock Solution in DMSO -80°C1 year (or 6 months)Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1 month

Q2: What is the best solvent for preparing this compound stock solutions?

DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is soluble in DMSO up to 100 mg/mL.[2] For optimal results, use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

Inconsistent results can indeed be a sign of compound degradation. This compound's stability can be affected by improper storage, handling, or experimental conditions. If you suspect degradation, refer to the troubleshooting guide below. While specific degradation pathways for this compound are not extensively published, data from other EGFR tyrosine kinase inhibitors (TKIs) suggest that compounds in this class can be sensitive to certain conditions. For example, similar molecules have shown susceptibility to acidic, basic, and oxidative environments, with some also being affected by light.[3][4][5]

Q4: Are there specific safety precautions I should take when handling this compound?

Yes, as a potent kinase inhibitor potentially classified as a cytotoxic agent, this compound should be handled with care in a laboratory setting.[6] All personnel should be trained in the proper handling of such compounds.[7]

Key safety recommendations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8] For handling the powder outside of a certified fume hood or biological safety cabinet, a respirator mask (N95 or better) is recommended.

  • Designated Workspace: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when handling the powder or preparing stock solutions.[6]

  • Spill Management: Have a cytotoxic spill kit readily available. In case of a spill, follow your institution's established procedures for cleaning up hazardous materials.[6]

  • Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, vials, gloves) as cytotoxic waste according to your institution's guidelines.[9]

Troubleshooting Guide: Investigating Potential this compound Degradation

If you are observing lower-than-expected efficacy, high variability in your results, or a complete loss of activity, consider the possibility of compound degradation. The following workflow can help you troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Suspected this compound Degradation A Unexpected Experimental Results (e.g., low potency, high variability) B Verify Storage Conditions - Powder at -20°C? - Stock solution at -80°C/-20°C? - Aliquoted to avoid freeze-thaw? A->B C Review Solution Preparation - Used fresh, anhydrous DMSO? - Correct solvent volume? - Complete dissolution? B->C D Assess Experimental Protocol - Extreme pH in buffers? - Exposure to strong oxidizing/reducing agents? - Prolonged exposure to light? C->D E Perform Quality Control Check - Prepare fresh stock solution from powder. - Compare with a new vial if available. D->E F Test a Simple, Known Assay - Use a cell-free kinase assay or a sensitive cell line. E->F G Results Still Unexpected F->G No H Problem Resolved F->H Yes I Contact Technical Support G->I

Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by this compound degradation.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect stability.

  • Solvent Addition: In a sterile environment (e.g., a biological safety cabinet), add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles.

Protocol for Assessing this compound Stability (General Guideline)

This protocol provides a general framework for testing this compound's stability under your specific experimental conditions. It is based on stress testing guidelines for similar kinase inhibitors.

  • Prepare Samples: Dilute a fresh this compound stock solution to a working concentration in your experimental buffer or media.

  • Apply Stress Conditions:

    • pH Stability: Adjust the pH of the this compound solution to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions.

    • Oxidative Stability: Add a low concentration of an oxidizing agent (e.g., 0.1% H₂O₂) to the this compound solution.

    • Photostability: Expose a this compound solution to direct laboratory light for a defined period (e.g., 24 hours), keeping a control sample wrapped in aluminum foil.

  • Incubation: Incubate the stressed samples alongside a control sample (stored under ideal conditions) for a relevant duration (e.g., 0, 2, 8, 24 hours) at the experimental temperature.

  • Analysis:

    • Activity Assay: Test the activity of the stressed and control samples in a reliable assay (e.g., a cell viability assay with a sensitive cell line or an in vitro kinase assay).

    • Analytical Chemistry (Optional): If available, use techniques like HPLC or LC-MS to directly observe the degradation of the parent compound and the appearance of degradation products.

  • Data Interpretation: Compare the activity or peak area of the stressed samples to the control. A significant decrease indicates degradation under that specific condition.

Signaling Pathway

This compound is a third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high potency against the T790M resistance mutation.[2] Understanding its place in the EGFR signaling pathway is crucial for experimental design and data interpretation.

G cluster_0 EGFR Signaling Pathway Inhibition by this compound cluster_1 Downstream Signaling Cascades EGF EGF Ligand EGFR EGFR (with T790M mutation) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer This compound This compound This compound->EGFR RAS_RAF RAS -> RAF -> MEK -> ERK Dimer->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR Dimer->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits the EGFR signaling pathway, preventing downstream activation and cellular proliferation.

References

Limertinib Technical Support Center: Investigating the Impact of Serum Concentration on In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance and answers to frequently asked questions regarding the influence of serum concentration on the in vitro activity of limertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Understanding these effects is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher IC50 value for this compound in our cell-based assays compared to published kinase assay data. What could be the reason for this discrepancy?

A1: This is a common observation and is often attributed to the presence of serum in the cell culture medium. This compound's primary mode of action is the inhibition of EGFR phosphorylation. In biochemical kinase assays, the inhibitor has direct access to the purified enzyme. However, in cell-based assays, several factors related to the serum concentration can influence the apparent potency of the drug:

  • Protein Binding: Third-generation EGFR TKIs, like this compound, can bind to serum proteins, particularly human serum albumin. This binding is sometimes covalent.[1][2] This sequestration reduces the concentration of free, active this compound available to enter the cells and inhibit EGFR.

  • Growth Factor Signaling: Serum is a complex mixture containing various growth factors that can activate EGFR and its downstream signaling pathways, such as the MAPK and PI3K-Akt pathways.[3] This can create a competitive environment where a higher concentration of this compound is required to achieve the same level of inhibition.

  • Reactivation of Pathways: Studies on other EGFR TKIs have shown that components in human blood serum can reactivate the MAPK and EGFR pathways, thereby diminishing the inhibitory effect of the drug.[3]

Q2: How does the concentration of Fetal Bovine Serum (FBS) in our culture medium affect the anti-proliferative activity of this compound?

A2: The concentration of FBS can significantly impact the measured IC50 value of this compound. Higher concentrations of FBS are expected to increase the IC50 value. This is due to the increased protein binding and growth factor-mediated signaling as described above. For consistent and comparable results, it is crucial to use a standardized and clearly reported FBS concentration in all experiments. When comparing your results to external data, ensure that the experimental conditions, including the serum percentage, are similar.

Q3: We are seeing significant variability in our this compound IC50 values between experiments. Could the serum be a contributing factor?

A3: Yes, variability in serum is a likely contributor. Different lots of FBS can have varying concentrations of proteins and growth factors, leading to inconsistent results. To minimize this variability, it is recommended to:

  • Purchase a large batch of a single lot of FBS for a complete series of experiments.

  • Perform a qualification test on each new lot of FBS to ensure consistency.

  • Consider using serum-free or serum-reduced conditions for specific assays if your cell line can tolerate it, although this may alter cellular physiology.

Q4: What is the recommended serum concentration for in vitro testing of this compound?

A4: There is no single "correct" serum concentration, as the optimal condition depends on the specific cell line and the scientific question being addressed. However, for standardization and to reduce the confounding effects of serum, consider the following:

  • For routine cell proliferation assays, a lower concentration of FBS (e.g., 2-5%) may be sufficient for cell viability and can reduce serum-related interference.

  • For mechanistic studies focusing on EGFR signaling, serum starvation of the cells for a few hours prior to and during this compound treatment can provide a clearer picture of the drug's direct effect on the pathway.

  • Always report the serum concentration used in your experimental methods to ensure reproducibility.

Troubleshooting Guide

Issue Potential Cause Related to Serum Recommended Action
Higher than expected IC50 value High serum protein binding of this compound. High concentration of growth factors in the serum activating downstream pathways.1. Reduce the percentage of FBS in your assay medium (e.g., test a range from 10% down to 2% or 0.5%).2. Perform the assay in serum-free medium for a short duration if the cells can tolerate it.3. Serum-starve cells for 2-24 hours before adding this compound.
Inconsistent results between experiments Lot-to-lot variability of FBS.1. Use the same lot of FBS for all related experiments.2. Qualify new lots of FBS by running a control experiment with a reference compound.
This compound appears less potent in cell lines with high endogenous EGFR activation High levels of growth factors in the serum are synergizing with the endogenous signaling, requiring higher drug concentrations for inhibition.1. Perform experiments under serum-starved conditions.2. Use a defined, serum-free medium if available for your cell line.

Quantitative Data Summary

The following table illustrates the expected trend of this compound's IC50 values in a hypothetical EGFR-mutant non-small cell lung cancer (NSCLC) cell line under different serum concentrations. Note: These are representative values to demonstrate the principle of serum interference and may not reflect actual experimental data.

Cell LineEGFR MutationSerum Concentration (FBS)Incubation Time (hours)This compound IC50 (nM)
NCI-H1975L858R/T790M10%72~15-25
NCI-H1975L858R/T790M2%72~5-10
NCI-H1975L858R/T790M0.5%72~1-5

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells (e.g., NCI-H1975) during their logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing the desired concentration of FBS.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium (with the same FBS concentration as used for seeding) to achieve final concentrations ranging from sub-nanomolar to micromolar.

    • Include a vehicle control (medium with DMSO at the same concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGFα (Growth Factors in Serum) EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound This compound->Dimerization Inhibits Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand/Stimulus Ligand/Stimulus Receptor/Kinase Receptor/Kinase Inhibitor Inhibitor Signaling Node Signaling Node Cellular Outcome Cellular Outcome

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate (e.g., 5,000 cells/well) start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Treat cells with this compound dilutions overnight_incubation->treat_cells prepare_this compound Prepare serial dilutions of this compound in medium with desired serum % prepare_this compound->treat_cells incubation_72h Incubate for 72 hours treat_cells->incubation_72h add_mtt Add MTT reagent (5 mg/mL) incubation_72h->add_mtt incubation_4h Incubate for 4 hours add_mtt->incubation_4h solubilize Solubilize formazan crystals (DMSO) incubation_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

References

Technical Support Center: Limertinib IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EGFR inhibitor, limertinib. The following information addresses common issues encountered during in vitro experiments, with a specific focus on the impact of cell confluence on IC50 value determination.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes?

A1: Variability in IC50 values for this compound can stem from several factors. One of the most common is inconsistent cell confluence at the time of drug treatment.[1][2] The density of the cell culture can significantly influence the drug's efficacy.[3] Other contributing factors include:

  • Cell Health and Passage Number: Using cells that are unhealthy, in a high passage number, or not in the logarithmic growth phase can lead to inconsistent results.[4][5]

  • Inconsistent Seeding Density: Variations in the initial number of cells seeded per well will result in different cell densities at the time of assay, affecting the IC50 value.[6][7]

  • Reagent Preparation and Handling: Errors in serial dilutions of this compound, improper storage, or variations in media and supplements can introduce variability.[4]

  • Assay Endpoint and Duration: The incubation time with the drug can significantly alter the apparent IC50. Ensure this is kept consistent across all experiments.[1]

Q2: How does cell confluence specifically affect the IC50 of an EGFR inhibitor like this compound?

A2: Cell confluence, or the percentage of the culture surface covered by cells, can directly impact the determined IC50 value. Higher cell densities can lead to a phenomenon known as density-dependent chemoresistance.[3] This can result in an artificially inflated IC50 value, making the drug appear less potent. The mechanisms behind this can include:

  • Altered Cell Proliferation Rates: As cells become more confluent, their proliferation rate can slow down, which may affect the efficacy of drugs that target rapidly dividing cells.[8]

  • Increased Cell-Cell Contact: Increased contact between cells can trigger signaling pathways that promote survival and resistance to apoptosis.[2]

  • Changes in Drug Availability: At higher cell densities, the effective concentration of the drug per cell may be reduced.

Q3: What is the recommended cell confluence for an IC50 assay with this compound?

A3: There is no single universal confluence that is optimal for all cell lines. The ideal confluence should be determined empirically for each cell line used. As a general guideline, cells should be in their exponential or logarithmic growth phase and not be overly confluent.[9] A starting point for optimization is to ensure the cells are around 70-80% confluent at the end of the drug treatment period in the vehicle-treated control wells.[7] It is crucial to perform a cell seeding density optimization experiment to determine the optimal conditions for your specific assay.

Troubleshooting Guides

Issue: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Variable Cell Confluence Standardize the cell seeding density. Perform a cell density optimization experiment to find the optimal seeding number for your cell line and assay duration. Ensure cells are in the logarithmic growth phase when treated.[6][9]
Inconsistent Cell Health Use cells within a consistent and low passage number range.[5] Regularly check cell viability before seeding using a method like trypan blue exclusion.[6]
Pipetting Errors Calibrate pipettes regularly. Use a multichannel pipette for seeding and ensure even cell distribution by letting the plate sit at room temperature on a level surface for 15-20 minutes before incubation.[6]
Reagent Variability Prepare fresh serial dilutions of this compound for each experiment. Use consistent lots of media, serum, and other supplements.[4]
Issue: Higher than Expected IC50 Values
Potential Cause Troubleshooting Step
High Cell Seeding Density Reduce the initial cell seeding density. Overly confluent cells can exhibit increased resistance to the drug.[3]
Incorrect Assay Duration Optimize the drug incubation time. A shorter or longer exposure could affect the apparent IC50.
Compound Solubility Issues Ensure this compound is fully dissolved in the stock solution (typically DMSO) and diluted appropriately in the final assay medium to avoid precipitation.

Quantitative Data

The following table illustrates the potential impact of cell seeding density on the IC50 of a hypothetical EGFR inhibitor, based on general trends observed in the literature.[3][10] It is crucial to generate similar data for your specific cell line and experimental conditions.

Seeding Density (cells/well)Cell Confluence at Assay Endpoint (Vehicle Control)Apparent IC50 (nM)
2,000~50%8.5
5,000~80%15.2
10,000>95% (Overconfluent)35.8

Experimental Protocols

Protocol: Optimizing Cell Seeding Density for this compound IC50 Assay

This protocol outlines the steps to determine the optimal cell seeding density for a this compound IC50 assay.

  • Cell Preparation:

    • Culture the desired cancer cell line (e.g., a non-small cell lung cancer line with an EGFR mutation) in the recommended growth medium.

    • Ensure the cells are healthy, in a logarithmic growth phase, and at a low passage number.

    • Harvest the cells using standard trypsinization methods and perform a cell count to determine the cell concentration and viability.

  • Cell Seeding:

    • Prepare a serial dilution of the cell suspension to achieve a range of seeding densities (e.g., 1,000, 2,500, 5,000, 7,500, and 10,000 cells per well) in a 96-well plate.

    • Seed the cells in triplicate for each density.

    • Include wells with media only as a background control.

    • Incubate the plate for the intended duration of the this compound treatment (e.g., 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the viability signal (e.g., absorbance) against the number of cells seeded.

    • Identify the linear range of the curve. The optimal seeding density will be within this linear range, where the signal is proportional to the cell number and the cells in the highest density wells are not overconfluent.

Protocol: this compound IC50 Determination
  • Cell Seeding:

    • Based on the optimization experiment, seed the cells at the determined optimal density in a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate culture medium. The concentration range should span several orders of magnitude around the expected IC50.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assay:

    • Perform a cell viability assay as described in the optimization protocol.

  • IC50 Calculation:

    • Normalize the data by setting the vehicle control as 100% viability and a no-cell control as 0% viability.[11]

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).[12][13]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Phosphorylation EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cells in Logarithmic Growth Phase B 2. Harvest and Count Cells (Check Viability) A->B C 3. Seed Cells at Optimized Density B->C D 4. Add Serial Dilutions of this compound C->D E 5. Incubate for Defined Period (e.g., 72h) D->E F 6. Perform Cell Viability Assay E->F G 7. Normalize Data to Vehicle Control F->G H 8. Plot Dose-Response Curve G->H I 9. Calculate IC50 using Non-linear Regression H->I

Caption: Experimental workflow for determining the IC50 of this compound.

Confluence_Effect cluster_cause Cause cluster_effect Effect cluster_outcome Outcome A Inconsistent Cell Seeding Density B Variable Cell Confluence at Time of Treatment A->B C Inconsistent and Unreliable this compound IC50 Values B->C

Caption: Relationship between cell seeding density, confluence, and IC50 variability.

References

Technical Support Center: Preventing Limertinib Resistance in Long-Term Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in preventing the development of resistance to limertinib in long-term cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term culture of cancer cell lines in the presence of this compound, with the goal of delaying or preventing the emergence of drug resistance.

Problem Possible Cause Recommended Solution
Gradual increase in IC50 of this compound over time. Emergence of a resistant subpopulation of cells.- Verify IC50: Regularly perform a dose-response assay (e.g., MTT assay) to confirm the shift in IC50. - Analyze for known resistance mutations: Use techniques like qRT-PCR or sequencing to check for the emergence of mutations such as EGFR C797S. - Investigate bypass pathway activation: Use Western blot to assess the phosphorylation status of key proteins in alternative signaling pathways (e.g., MET, HER2, MEK/ERK). - Consider combination therapy: Introduce a second inhibitor targeting the identified resistance mechanism (e.g., a MET inhibitor if MET amplification is detected).
Cell morphology changes and increased proliferation despite this compound treatment. Selection of a more aggressive, resistant clone.- Isolate and characterize the resistant population: Use limiting dilution to isolate single clones and characterize their sensitivity to this compound and other inhibitors. - Re-evaluate culture conditions: Ensure consistent and optimal culture conditions, as stress can sometimes drive the selection of resistant cells. - Cryopreserve early passages: Maintain a frozen stock of low-passage cells to return to if widespread resistance develops.
Inconsistent results in drug sensitivity assays. Technical variability or heterogeneous cell population.- Standardize protocols: Ensure all experimental parameters (cell seeding density, drug concentrations, incubation times) are consistent. - Perform single-cell cloning: Establish monoclonal cell lines from the parental population to reduce heterogeneity. - Regularly authenticate cell lines: Use short tandem repeat (STR) profiling to confirm the identity of your cell lines and rule out cross-contamination.
Rapid development of resistance in a new experiment. Suboptimal initial this compound concentration.- Determine the optimal starting concentration: The initial concentration should be high enough to exert selective pressure but not so high as to cause massive cell death, which can paradoxically select for highly resistant clones. Start with a concentration around the IC50 of the parental cell line. - Consider intermittent dosing: Pulsed exposure to this compound, rather than continuous treatment, may delay the onset of resistance.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (also known as ASK120067) is an orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[2] It is designed to potently and selectively inhibit EGFR mutations, particularly the T790M "gatekeeper" mutation that confers resistance to first- and second-generation EGFR TKIs, while having less activity against wild-type (WT) EGFR.[2]

Q2: What are the common mechanisms of resistance to third-generation EGFR TKIs like this compound?

The primary mechanisms of acquired resistance to third-generation EGFR TKIs include:

  • On-target mutations: The most common is the C797S mutation in exon 20 of the EGFR gene, which prevents the covalent binding of the inhibitor.[3][4][5]

  • Bypass pathway activation: Upregulation of alternative signaling pathways can circumvent the need for EGFR signaling. The most frequently observed is the amplification of the MET proto-oncogene.[4][5][6] Other pathways include HER2 amplification and activation of the RAS-MAPK pathway.[7][8]

Q3: How can I prevent or delay the development of this compound resistance in my long-term cell cultures?

Several strategies can be employed:

  • Combination Therapy: Proactively treating cells with a combination of this compound and an inhibitor of a known bypass pathway (e.g., a MET inhibitor) may prevent the emergence of resistance through that pathway.[7]

  • Intermittent Dosing: Instead of continuous exposure, a pulsed-dosing schedule (e.g., 3 days on, 4 days off) may reduce the selective pressure that drives resistance.[9]

  • Maintaining a Low-Passage Culture: Regularly thaw early passage cells to avoid the accumulation of genetic and epigenetic changes that can occur over prolonged culture periods.

Q4: At what concentration should I culture my cells with this compound to study resistance prevention?

It is generally recommended to start with a concentration around the IC50 value for the specific cell line you are using. This concentration is high enough to inhibit the sensitive cells without causing immediate, widespread cell death, which could inadvertently select for a highly resistant subpopulation. The concentration can be gradually increased over time if the goal is to model acquired resistance.

Q5: How often should I monitor my cultures for the emergence of resistance?

Regular monitoring is crucial. It is advisable to perform a cell viability assay (e.g., MTT) to check the IC50 of this compound every 4-6 weeks. If a significant shift in the IC50 is observed, further investigation into the underlying resistance mechanism is warranted.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and common resistance mechanisms associated with third-generation EGFR TKIs.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineEGFR Mutation StatusThis compound IC50 (nM)
PC-9Exon 19 Deletion (Sensitizing)6
HCC827Exon 19 Deletion (Sensitizing)2
NCI-H1975L858R/T790M (Resistance)12
A431Wild-Type338 - 1541

Data sourced from MedchemExpress.

Table 2: Frequency of Acquired Resistance Mechanisms to First-Line Third-Generation EGFR TKIs

Resistance MechanismFrequency in Patients
MET Amplification~15%
EGFR C797S Mutation~7%
HER2 Amplification~2%
BRAF V600E Mutation~3%
KRAS Mutation~3%
PIK3CA Mutation~7%

Data from the FLAURA trial analysis for osimertinib, a comparable third-generation EGFR TKI.[4][5]

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol is used to assess the concentration of this compound required to inhibit the growth of a cell population by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration. Use non-linear regression to calculate the IC50 value.

Western Blot Analysis of EGFR Pathway Activation

This protocol is used to detect changes in the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Parental and potentially resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of genes potentially involved in resistance, such as those encoding drug efflux pumps or bypass pathway components.

Materials:

  • Parental and potentially resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for MET, HER2, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers in a qPCR plate.

  • qPCR Run: Run the qPCR plate in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and parental cells, normalized to a housekeeping gene.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Long-Term This compound Culture Monitor Monitor for Resistance Start->Monitor IC50 IC50 Shift? Monitor->IC50 No_Shift No Significant Shift IC50->No_Shift No Yes_Shift Significant Shift IC50->Yes_Shift Yes Continue Continue Monitoring No_Shift->Continue Continue->Monitor Investigate Investigate Mechanism Yes_Shift->Investigate qRT_PCR qRT-PCR for Gene Expression Investigate->qRT_PCR Western_Blot Western Blot for Pathway Activation Investigate->Western_Blot Sequencing Sequencing for Mutations Investigate->Sequencing Identify Identify Resistance Mechanism qRT_PCR->Identify Western_Blot->Identify Sequencing->Identify Adapt Adapt Strategy Identify->Adapt Combination Combination Therapy Adapt->Combination

Caption: Workflow for monitoring and responding to this compound resistance.

Troubleshooting_Logic Resistance Suspected Resistance Confirm Confirm IC50 Shift (MTT Assay) Resistance->Confirm No_Resistance No Resistance Confirm->No_Resistance No Mechanism Identify Mechanism Confirm->Mechanism Yes On_Target On-Target (e.g., C797S) Solution Implement Solution On_Target->Solution Off_Target Off-Target (Bypass Pathway) Off_Target->Solution Sequencing Sequencing Mechanism->Sequencing Check Mutations Western_Blot Western Blot Mechanism->Western_Blot Check Pathways Sequencing->On_Target Western_Blot->Off_Target New_Inhibitor Consider 4th Gen EGFR Inhibitor Solution->New_Inhibitor Combo_Therapy Combination Therapy (e.g., +METi) Solution->Combo_Therapy

Caption: Logical flow for troubleshooting this compound resistance.

References

Validation & Comparative

Limertinib and Osimertinib: A Preclinical Efficacy Showdown in EGFR-Mutant NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of third-generation EGFR tyrosine kinase inhibitors (TKIs) for non-small cell lung cancer (NSCLC), a direct comparison of preclinical efficacy is paramount. This guide provides an objective, data-driven analysis of limertinib (ASK120067) and osimertinib, two prominent players in this class, drawing upon available experimental evidence.

Both this compound and osimertinib are irreversible third-generation EGFR TKIs designed to overcome the T790M resistance mutation that often arises after treatment with earlier-generation inhibitors. Preclinical studies have established that this compound exhibits comparable anti-tumor effects to osimertinib in NSCLC models harboring the EGFR T790M mutation.[1][2] This guide delves into the specifics of their preclinical performance, presenting key data and experimental methodologies to inform further research and development.

In Vitro Potency: A Head-to-Head Look at EGFR Inhibition

The cornerstone of a TKI's efficacy lies in its ability to potently and selectively inhibit the target kinase. In vitro kinase assays and cell proliferation studies are fundamental to characterizing this activity.

Kinase Inhibitory Activity

A 2020 study in Molecular Cancer detailed the inhibitory activity of this compound against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of EGFR mutants, including the T790M resistance mutation, while maintaining a degree of selectivity over wild-type (WT) EGFR.[2]

EGFR MutantThis compound IC50 (nM)
L858R/T790M0.3
T790M0.5
exon19del0.5
WT6
Data sourced from Zhang T, et al. Mol Cancer. 2020.[2]
Cell Proliferation Inhibition

The anti-proliferative activity of this compound was evaluated in a panel of NSCLC cell lines with different EGFR mutation statuses. The results underscore its efficacy in cells harboring both sensitizing mutations and the T790M resistance mutation.[2]

Cell LineEGFR MutationThis compound IC50 (nM)
NCI-H1975L858R/T790M12
PC-9exon19del6
HCC827exon19del2
A431WT338
LoVoWT>1000
A549WT1541
Data sourced from Zhang T, et al. Mol Cancer. 2020.[2]

In Vivo Efficacy: Tumor Regression in Xenograft Models

The ultimate preclinical validation of an anti-cancer agent lies in its ability to shrink tumors in living organisms. Both this compound and osimertinib have demonstrated significant in vivo anti-tumor activity in various NSCLC xenograft models.

A study by Zhang et al. (2020) demonstrated that oral administration of this compound led to tumor regression in NSCLC xenograft models, including a patient-derived xenograft (PDX) model with the EGFR T790M mutation.[2] Similarly, extensive preclinical studies on osimertinib have consistently shown profound and sustained tumor regression in various EGFR-mutant NSCLC models.[3]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are crucial.

In Vitro Kinase Assay

The inhibitory activity of this compound against different EGFR kinase proteins was determined using an enzyme-linked immunosorbent assay (ELISA). The assay measures the ability of the compound to block the phosphorylation of a substrate by the EGFR kinase. IC50 values were calculated from the dose-response curves.[4]

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed using the sulforhodamine B (SRB) assay. NSCLC cell lines were seeded in 96-well plates and treated with increasing concentrations of the drug for a specified period. The cell density was then determined by staining with SRB, and IC50 values were calculated.[5]

In Vivo Xenograft Studies

Female BALB/c nude mice were subcutaneously inoculated with NSCLC cells. Once the tumors reached a certain volume, the mice were randomized into vehicle control and treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[4]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound/ Osimertinib This compound->EGFR Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Assay (IC50 vs EGFR mutants) Cell_Proliferation Cell Proliferation Assay (IC50 in NSCLC cell lines) Western_Blot Western Blot (Downstream signaling) Cell_Proliferation->Western_Blot Xenograft NSCLC Xenograft Models (Tumor Growth Inhibition) Clinical_Trials Clinical Trials Xenograft->Clinical_Trials PDX Patient-Derived Xenograft (T790M+) PDX->Clinical_Trials Drug_Discovery Drug Discovery & Synthesis Lead_Compound Lead Compound (this compound/Osimertinib) Drug_Discovery->Lead_Compound Lead_Compound->Kinase_Assay Lead_Compound->Cell_Proliferation Lead_Compound->Xenograft Lead_Compound->PDX

References

A Head-to-Head Battle in T790M-Positive Lung Cancer Cells: Limertinib vs. Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of limertinib and gefitinib in the context of T790M-positive non-small cell lung cancer (NSCLC). We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of NSCLC, as it confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. This has spurred the development of third-generation TKIs, such as this compound, specifically designed to overcome this resistance mechanism.

Mechanism of Action: A Tale of Two Inhibitors

Gefitinib, a first-generation EGFR-TKI, functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1] However, the T790M mutation, also known as the "gatekeeper" mutation, alters the conformation of the ATP-binding pocket, increasing its affinity for ATP.[2] This enhanced ATP affinity makes it more difficult for gefitinib to effectively bind and inhibit the receptor, leading to drug resistance.[2]

This compound, a third-generation EGFR-TKI, is designed to overcome this challenge. It forms an irreversible covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent binding allows this compound to potently inhibit the kinase activity of EGFR, even in the presence of the T790M mutation and high intracellular ATP concentrations.[1] Furthermore, this compound exhibits selectivity for mutant EGFR over wild-type (WT) EGFR, which can translate to a more favorable safety profile.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of this compound and gefitinib in T790M-positive NSCLC cell lines.

DrugCell LineEGFR Mutation StatusIC50Citation
This compound NCI-H1975L858R/T790M12 nM[3]
Gefitinib PC9GRExon 19 del/T790M5.311 µM (5311 nM)[4]

Table 1: In Vitro Cell Viability (IC50 Values)

DrugCell LineEGFR Mutation StatusEffect on EGFR PhosphorylationCitation
This compound NCI-H1975L858R/T790MPotent Inhibition[3]
Gefitinib H1975L858R/T790MMinimal Inhibition

Table 2: Inhibition of EGFR Phosphorylation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate T790M-positive NSCLC cells (e.g., NCI-H1975, PC9GR) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or gefitinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot for EGFR Phosphorylation

Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins.

  • Cell Treatment and Lysis: Treat T790M-positive NSCLC cells with this compound or gefitinib at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets like p-AKT and p-ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR (T790M Mutant) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Gefitinib Gefitinib (Ineffective) Gefitinib->EGFR Weakly Inhibits This compound This compound (Effective) This compound->EGFR Strongly Inhibits

Caption: EGFR signaling in T790M-positive cells.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture T790M-Positive NSCLC Cells start->cell_culture treatment Treat with this compound or Gefitinib cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot (p-EGFR, p-AKT, etc.) treatment->western analysis Data Analysis (IC50, Protein Levels) viability->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for comparing drug efficacy.

References

A Head-to-Head In Vitro Comparison of Third-Generation EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the leading third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): osimertinib, furmonertinib, aumolertinib, and lazertinib. This analysis is supported by experimental data from various preclinical studies, focusing on their potency against key EGFR mutations and their selectivity.

Third-generation EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly for patients with activating EGFR mutations (Exon 19 deletion and L858R) and the T790M resistance mutation. These inhibitors are designed to selectively and irreversibly bind to the mutant forms of EGFR while sparing the wild-type (WT) version, thereby enhancing their therapeutic window and reducing off-target toxicities. This guide delves into the in vitro performance of four prominent third-generation EGFR TKIs, offering a comparative analysis of their inhibitory concentrations (IC50) against various EGFR mutations.

Quantitative Data Summary: Potency and Selectivity

The in vitro potency of third-generation EGFR TKIs is a critical determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values from cell-based assays provide a quantitative measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for osimertinib, furmonertinib, aumolertinib, and lazertinib against common EGFR mutations and wild-type EGFR, as reported in various preclinical studies. A lower IC50 value indicates greater potency.

EGFR Mutation Cell Line Osimertinib IC50 (nM) Furmonertinib IC50 (nM) Aumolertinib IC50 (nM) Lazertinib IC50 (nM)
Exon 19 del PC-9~13-15--~3.3-5.7
L858R H3255~15--~3.3-5.7
Exon 19 del + T790M PC-9ER13[1]--~3.3-5.7
L858R + T790M NCI-H19755 - <15[1][2]--~3.3-5.7
Wild-Type EGFR Ba/F3~480-1865[2]-~453.47[3]~722.7

Note: IC50 values are compiled from multiple preclinical studies and can vary based on the specific experimental conditions and cell lines used. A dash (-) indicates that specific data was not found in the searched literature under the same comparative conditions.

The selectivity of these inhibitors for mutant EGFR over wild-type EGFR is a key characteristic that minimizes dose-limiting toxicities. A higher IC50 value against wild-type EGFR compared to mutant EGFR indicates greater selectivity. Preclinical data suggests that lazertinib may have a lower risk of certain off-target toxicities due to its higher IC50 for wild-type EGFR compared to osimertinib[4]. Aumolertinib has also shown lower activity against wild-type EGFR cells compared to osimertinib and afatinib[3].

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to evaluate the performance of third-generation EGFR TKIs.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effects of EGFR inhibitors on cancer cell lines and to calculate the IC50 values.

Materials:

  • Human non-small cell lung cancer cell lines (e.g., PC-9 for Exon 19 del, H3255 for L858R, PC-9ER for Exon 19 del + T790M, NCI-H1975 for L858R + T790M)

  • Ba/F3 cells engineered to express wild-type or mutant EGFR

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Third-generation EGFR TKIs (Osimertinib, Furmonertinib, Aumolertinib, Lazertinib)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the EGFR TKIs in the complete cell culture medium. Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS/MTT Addition: After the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plates for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by viable cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Immunoblotting (Western Blot)

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the mechanism of action of the TKIs.

Materials:

  • Cancer cell lines treated with EGFR TKIs

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Treat the cells with various concentrations of EGFR TKIs for a specified time (e.g., 4 hours). Lyse the cells using a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanism of Action

To better understand how third-generation EGFR TKIs exert their effects, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Third-Gen EGFR TKI TKI->EGFR Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Cell Viability Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PC-9, NCI-H1975) Treatment Cell Treatment with TKIs (72h incubation) Cell_Culture->Treatment TKI_Preparation TKI Dilution Series TKI_Preparation->Treatment MTS_Addition MTS/MTT Reagent Addition Treatment->MTS_Addition Incubation Incubation (1-4h) MTS_Addition->Incubation Measurement Absorbance Reading Incubation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation

Caption: Experimental Workflow for IC50 Determination.

References

Validating Limertinib Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of limertinib's cellular target engagement, benchmarked against other epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The information presented is supported by experimental data from preclinical studies, offering insights into the potency and selectivity of this compound in relevant cancer cell line models.

Introduction to this compound

This compound (ASK120067) is a third-generation, irreversible EGFR-TKI designed to target both primary sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR inhibitors.[1][2][3][4] Its mechanism of action involves the covalent modification of the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.

Comparative Analysis of Cellular Target Engagement

The efficacy of an EGFR inhibitor is determined by its ability to engage and inhibit its target kinase within a cellular context. This is commonly assessed by measuring the inhibition of EGFR autophosphorylation and the subsequent impact on cancer cell viability.

Inhibition of EGFR Phosphorylation

Western blotting is a standard biochemical assay used to detect the phosphorylation status of EGFR at specific tyrosine residues (e.g., Tyr1068) upon stimulation with EGF. A reduction in the phosphorylated EGFR (p-EGFR) signal in the presence of an inhibitor is a direct indicator of target engagement.

Inhibition of Cell Proliferation

The antiproliferative activity of EGFR inhibitors is a key downstream functional outcome of target engagement. The half-maximal inhibitory concentration (IC50) for cell viability is a widely used metric to compare the potency of different compounds.

Table 1: Comparative IC50 Values for Cell Proliferation in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)Erlotinib IC50 (nM)
NCI-H1975 L858R/T790M12[5]5 - 13>10,000>10,000
PC-9 exon 19 deletion6[5]13 - 237 - 157 - 28
HCC827 exon 19 deletion2[5]~10~5~5
A431 Wild-Type (overexpressed)338[5]480 - 1865~800~160

Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct head-to-head comparative studies are limited.

Experimental Methodologies

Western Blot for EGFR Phosphorylation

This protocol outlines the general steps for assessing the inhibition of EGFR phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate EGFR-mutant cancer cells (e.g., NCI-H1975) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR signaling.

    • Pre-treat the cells with a serial dilution of this compound or other EGFR inhibitors for 2 hours.

  • EGFR Stimulation:

    • Stimulate the cells with 50 ng/mL of human epidermal growth factor (EGF) for 15 minutes to induce EGFR phosphorylation.[1]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Tyr1068) and total EGFR.[1]

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the p-EGFR signal to the total EGFR signal.

Cell Proliferation (Viability) Assay

This protocol describes a common method for determining the IC50 of a compound on cell proliferation.

  • Cell Seeding:

    • Seed EGFR-mutant cells in 96-well plates at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation:

    • Incubate the cells for 72 hours.

  • Viability Assessment:

    • Add a viability reagent such as MTT or resazurin to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.

  • Data Analysis:

    • Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. While specific CETSA data for this compound is not publicly available, the following is a general protocol.

  • Cell Treatment:

    • Treat intact cells with the compound of interest or a vehicle control.

  • Heating:

    • Heat aliquots of the cell suspension to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blot using an antibody against the target protein (EGFR).

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Cellular Target Engagement

EGFR Signaling Pathway and this compound's Point of Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Western Blot Analysis of p-EGFR

Western_Blot_Workflow Start Seed Cells Starve Serum Starve Start->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with EGF Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (p-EGFR, Total EGFR) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect Signal Secondary_Ab->Detect Analyze Analyze Data Detect->Analyze

Caption: Workflow for assessing p-EGFR levels by Western blot.

Logical Relationship of Target Engagement Validation

Target_Engagement_Validation This compound This compound Target_Binding Direct Binding to EGFR (Target Engagement) This compound->Target_Binding validated by Kinase_Inhibition Inhibition of EGFR Kinase Activity Target_Binding->Kinase_Inhibition Pathway_Inhibition Inhibition of Downstream Signaling (p-Akt, p-ERK) Kinase_Inhibition->Pathway_Inhibition Cellular_Effect Inhibition of Cell Proliferation / Induction of Apoptosis Pathway_Inhibition->Cellular_Effect CETSA CETSA CETSA->Target_Binding pEGFR_Assay p-EGFR Western Blot pEGFR_Assay->Kinase_Inhibition Proliferation_Assay Cell Proliferation Assay Proliferation_Assay->Cellular_Effect

References

The Synergistic Alliance: Limertinib and MET Inhibitors in Overcoming EGFR-TKI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A significant challenge in the treatment of non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is the development of therapeutic resistance to EGFR tyrosine kinase inhibitors (TKIs). A key mechanism of this acquired resistance is the amplification of the MET proto-oncogene. Emerging preclinical and clinical evidence highlights a promising strategy to counteract this resistance: the synergistic combination of a third-generation EGFR TKI, such as limertinib, with a potent MET inhibitor. This guide provides a comparative overview of the scientific rationale and supporting experimental data for this combination therapy, tailored for researchers, scientists, and drug development professionals.

While a dedicated clinical trial for the combination of this compound with the MET inhibitor ASKC202 is underway (NCT07109531), publicly available preclinical data for this specific pairing is limited. Therefore, to illustrate the potent synergy of this class of combination therapy, this guide will present representative data from studies involving the third-generation EGFR TKI osimertinib combined with various MET inhibitors. These studies provide a strong surrogate for the expected synergistic effects of this compound and a MET inhibitor.

Unraveling the Synergy: A Tale of Two Pathways

The EGFR and MET signaling pathways, when activated, drive tumor cell proliferation, survival, and metastasis. In EGFR-mutant NSCLC, tumors are initially sensitive to EGFR TKIs. However, upon developing MET amplification, the MET pathway provides a "bypass" route for signaling, rendering the cancer cells resistant to EGFR inhibition alone.

The combination of an EGFR inhibitor and a MET inhibitor effectively blocks both the primary oncogenic driver and the resistance pathway, leading to a synergistic anti-tumor effect. This dual blockade results in a more profound and durable response than either agent alone.

EGFR_MET_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound (EGFR Inhibitor) This compound->EGFR MET_Inhibitor MET Inhibitor MET_Inhibitor->MET

Figure 1: Simplified EGFR and MET signaling pathways and points of inhibition.

Experimental Evidence of Synergy: A Comparative Look

The synergistic effect of combining an EGFR TKI with a MET inhibitor has been demonstrated in various preclinical models. The following tables summarize representative data from studies using osimertinib in combination with MET inhibitors.

In Vitro Synergistic Activity

The potency of the combination therapy is often assessed by measuring the half-maximal inhibitory concentration (IC50) and calculating a combination index (CI), where a CI value less than 1 indicates synergy.

Table 1: Representative In Vitro Synergistic Effects of Osimertinib and MET Inhibitors

Cell LineEGFR MutationMET StatusTreatmentIC50 (nM)Combination Index (CI)
HCC827-ERExon 19 delMET AmplifiedOsimertinib>1000-
Savolitinib50-
Osimertinib + Savolitinib<10 (Osimertinib)<1
H1975L858R, T790MMET AmplifiedOsimertinib15-
Crizotinib200-
Osimertinib + Crizotinib<5 (Osimertinib)<1

Note: The data presented are representative values from various preclinical studies and are intended for illustrative purposes. Actual values may vary depending on experimental conditions.

In Vivo Tumor Growth Inhibition

The efficacy of the combination therapy is further evaluated in vivo using xenograft models, where tumor growth inhibition (TGI) is a key endpoint.

Table 2: Representative In Vivo Efficacy of Osimertinib and MET Inhibitor Combinations

Xenograft ModelTreatment (dose, schedule)Tumor Growth Inhibition (TGI) (%)Tumor Regression (%)
EGFRm, MET-amplified PDXOsimertinib (10 mg/kg, qd)340
Savolitinib (15 mg/kg, qd)840
Osimertinib + Savolitinib>10084
EGFR/MET-driven mouse modelOsimertinib (25 mg/kg, qd)430
Crizotinib (50 mg/kg, qd)530
Osimertinib + Crizotinib>10023

Note: TGI > 100% indicates tumor regression. Data are representative from published studies.[1][2]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with serial dilutions of this compound, the MET inhibitor, or the combination of both for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values. Synergy is calculated using the Chou-Talalay method to determine the Combination Index (CI).

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of EGFR, MET, and their downstream signaling proteins.

Protocol:

  • Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cell Culture (EGFRm, MET-amplified NSCLC cells) B Treatment with this compound, MET Inhibitor, and Combination A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis (p-EGFR, p-MET, etc.) B->D E IC50 and Combination Index (CI) Calculation C->E F Xenograft/PDX Model Establishment G Treatment Administration (Monotherapy and Combination) F->G H Tumor Volume Measurement G->H J Pharmacodynamic Analysis (Western Blot of Tumor Tissue) G->J I Tumor Growth Inhibition (TGI) and Regression Analysis H->I

Figure 2: General experimental workflow for assessing synergy.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, MET inhibitor alone, combination).

  • Drug Administration: Administer the drugs orally at the predetermined doses and schedule for a specified duration.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control.

  • Pharmacodynamic Analysis: Collect tumors for western blot analysis to confirm target engagement.

Logical Framework for Synergistic Effect

The rationale for the enhanced efficacy of the combination therapy can be summarized in a logical flow.

Logical_Framework A EGFR-mutant NSCLC with Acquired MET Amplification B This compound Monotherapy A->B C MET Inhibitor Monotherapy A->C F Combination Therapy: This compound + MET Inhibitor A->F D Incomplete Response/ Resistance due to MET Bypass B->D E Incomplete Response/ Resistance due to continued EGFR signaling C->E G Dual Blockade of EGFR and MET Pathways F->G H Synergistic Inhibition of Downstream Signaling (PI3K/AKT, MAPK) G->H I Enhanced Apoptosis and Inhibition of Proliferation H->I J Improved Tumor Growth Inhibition and Regression I->J

Figure 3: Logical framework of synergistic effect.

Conclusion

The combination of a third-generation EGFR TKI like this compound with a MET inhibitor represents a scientifically robust strategy to overcome MET-driven resistance in EGFR-mutant NSCLC. The representative preclinical data from analogous combinations strongly support the synergistic potential of this approach, leading to enhanced tumor growth inhibition and regression. The ongoing clinical trial of this compound and ASKC202 is anticipated to provide definitive clinical evidence for this promising therapeutic strategy. This guide serves as a foundational resource for researchers and drug development professionals investigating and developing novel combination therapies for lung cancer.

References

Limertinib Demonstrates Potent Anti-Tumor Activity in Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights the efficacy of limertinib in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC), particularly in tumors harboring EGFR exon 20 insertion mutations. Comparative data, while not from direct head-to-head studies, suggests this compound's promising anti-tumor activity in relation to other EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib and gefitinib.

For researchers and drug development professionals, patient-derived xenografts are a critical tool, offering a more clinically relevant preclinical model by preserving the characteristics of the original patient tumor.[1] This guide provides an objective comparison of this compound's performance in these models, supported by available experimental data and detailed methodologies.

Comparative Efficacy of this compound in PDX Models

This compound, a third-generation EGFR TKI, has shown significant tumor growth inhibition in preclinical xenograft models.[2] While direct comparative studies in identical PDX models are limited, the following tables summarize the available data on the anti-tumor activity of this compound, osimertinib, and gefitinib in NSCLC xenograft models.

Table 1: Anti-Tumor Activity of this compound in an EGFR Exon 20 Insertion Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (TGI)Citation
This compound15 mg/kg, once daily32.5%[2]
This compound25 mg/kg, once daily48.5%[2]
This compound50 mg/kg, once daily65.9%[2]
Erlotinib50 mg/kg, once dailyNot significant[2]

Table 2: Anti-Tumor Activity of Osimertinib in NSCLC PDX Models

PDX ModelEGFR MutationTreatment GroupDosageTumor Growth Inhibition (TGI)Citation
LXF2478M766_A767insASVOsimertinib25 mg/kg, dailyNot specified, significant[3]
LU0387H773_V774insNPHOsimertinib25 mg/kg, daily71%[3]
CTG-1082G719X complexOsimertinib25 mg/kg, dailySignificant[4]
CTG-2534G719X complexOsimertinib25 mg/kg, dailySignificant[4]

Table 3: Anti-Tumor Activity of Gefitinib in an EGFR-Mutant NSCLC PDX Model

PDX ModelEGFR MutationTreatment GroupDosageOutcomeCitation
LG1Not specifiedGefitinib100 mg/kgSignificant tumor growth suppression[5]

Understanding the Mechanism: The EGFR Signaling Pathway

This compound, like other EGFR TKIs, exerts its anti-tumor effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. This pathway, when constitutively activated by mutations, drives cell proliferation, survival, and metastasis.[6][7][8] The diagram below illustrates the key components of the EGFR signaling cascade and the points of inhibition by TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT3->Proliferation TKI This compound (EGFR TKI) TKI->EGFR Inhibits

EGFR Signaling Pathway and TKI Inhibition.

Experimental Protocols

The validation of this compound's anti-tumor activity relies on robust and reproducible experimental designs. Below are detailed methodologies for the key experiments involved in patient-derived xenograft studies.

Establishment of Patient-Derived Xenografts (PDX)
  • Tumor Tissue Acquisition : Fresh tumor tissue is obtained from consenting NSCLC patients during surgical resection or biopsy and transported in a sterile medium on ice.[9][10]

  • Implantation : The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).[9][10]

  • Tumor Growth and Passaging : Once the tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested. A portion is cryopreserved for future use, and the remainder is serially passaged into new cohorts of mice for expansion.[11][10]

  • Model Characterization : The established PDX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor through techniques such as immunohistochemistry and genetic sequencing.[11]

In Vivo Anti-Tumor Efficacy Studies
  • Animal Model : Immunodeficient mice bearing established NSCLC PDX tumors of a specific EGFR mutation status are used.

  • Tumor Implantation and Growth : Tumor fragments from a characterized PDX line are subcutaneously implanted into the flanks of the experimental mice. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drugs). This compound is typically administered orally once or twice daily.[2]

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Data Analysis : Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Toxicity Assessment : Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

The workflow for a typical PDX study is visualized in the diagram below.

PDX_Experimental_Workflow Patient Patient with NSCLC Tumor Tumor Tissue Acquisition Patient->Tumor Implantation Implantation into Immunodeficient Mice Tumor->Implantation PDX_Establishment PDX Model Establishment Implantation->PDX_Establishment Expansion PDX Model Expansion & Cryopreservation PDX_Establishment->Expansion Characterization Molecular & Histological Characterization PDX_Establishment->Characterization Efficacy_Study In Vivo Efficacy Study Expansion->Efficacy_Study Randomization Randomization of Tumor-Bearing Mice Efficacy_Study->Randomization Treatment Treatment with this compound & Comparators Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis (Tumor Growth Inhibition) Measurement->Analysis

Experimental workflow for PDX-based drug evaluation.

References

Navigating Resistance: A Comparative Analysis of Limertinib and Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a critical challenge for researchers and clinicians. Limertinib (ASK120067), a novel third-generation EGFR TKI, has demonstrated significant efficacy in treating NSCLC with EGFR T790M mutations. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other EGFR inhibitors, supported by available preclinical data, to aid researchers, scientists, and drug development professionals in understanding its potential and limitations.

Executive Summary

This compound is a potent and selective third-generation EGFR TKI that irreversibly inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, showing comparable preclinical and clinical activity to osimertinib in T790M-positive NSCLC.[1] Preclinical studies have also highlighted its superior efficacy against EGFR exon 20 insertion mutations when compared to first-generation TKIs. However, a complete understanding of its cross-resistance profile, particularly against mechanisms that confer resistance to other third-generation inhibitors like osimertinib (e.g., C797S mutations, MET amplification), is still evolving, with direct comparative preclinical data being limited in the public domain.

Comparative Inhibitory Activity of EGFR TKIs

The following tables summarize the in vitro inhibitory activity of this compound and other EGFR TKIs against various EGFR mutations and in different NSCLC cell lines. This quantitative data provides a basis for comparing their potency and selectivity.

Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM) of EGFR TKIs Against Various EGFR Mutations

EGFR MutationThis compound (ASK120067)OsimertinibGefitinibErlotinib
EGFRWT 6.0---
EGFRExon 19 Del 0.5---
EGFRL858R ----
EGFRT790M 0.5---
EGFRL858R/T790M 0.3---
EGFRD770_N771insNPG 1.5-82.0291.9
Data for this compound, gefitinib, and erlotinib against EGFR D770_N771insNPG is from a specific preclinical study.[1] Data for other this compound IC50 values are from commercially available information. A dash (-) indicates that directly comparable data was not identified in the searched literature.

Table 2: In Vitro Anti-proliferative Activity (IC50, nM) of this compound in NSCLC Cell Lines

Cell LineEGFR Mutation StatusThis compound (ASK120067) IC50 (nM)
NCI-H1975 L858R/T790M12
PC-9 Exon 19 Del6
HCC827 Exon 19 Del2
A431 Wild-Type338
A549 Wild-Type1541
Data is compiled from commercially available information on this compound.

Understanding Resistance Mechanisms

Resistance to EGFR TKIs can be broadly categorized into on-target (alterations in the EGFR gene) and off-target (activation of bypass signaling pathways) mechanisms.

On-Target Resistance: The C797S Mutation

A key mechanism of acquired resistance to third-generation EGFR TKIs, including osimertinib, is the emergence of a tertiary mutation in the EGFR gene, most commonly the C797S mutation. This mutation prevents the covalent binding of irreversible inhibitors like osimertinib and this compound to the EGFR kinase domain. While preclinical models have shown that cells with EGFR sensitizing mutations and a C797S mutation (but without T790M) can regain sensitivity to first-generation TKIs like gefitinib and erlotinib, the presence of both T790M and C797S mutations on the same allele (in cis) confers resistance to all currently approved EGFR TKIs.[2]

Direct preclinical studies comparing the efficacy of this compound and osimertinib in NSCLC models with the C797S mutation were not identified in the conducted search. However, as both are irreversible inhibitors that bind to Cys797, it is plausible they share a similar lack of efficacy against this mutation.

Off-Target Resistance: MET Amplification

Activation of bypass signaling pathways is another major cause of resistance. Amplification of the MET proto-oncogene is a well-documented mechanism of resistance to both first- and third-generation EGFR TKIs.[3] This leads to EGFR-independent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, rendering the cancer cells less dependent on EGFR signaling for their survival and proliferation. Preclinical and clinical studies have shown that combining an EGFR inhibitor with a MET inhibitor can overcome this resistance mechanism.[3]

Specific data on the activity of this compound in MET-amplified, EGFR-mutant NSCLC models is not yet available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the cell and the methodologies used to evaluate these inhibitors, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K MET MET RAS RAS MET->RAS Bypass Activation GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Gen1_2_TKI 1st/2nd Gen TKI (Gefitinib, Erlotinib) Gen1_2_TKI->EGFR Gen3_TKI 3rd Gen TKI (Osimertinib, this compound) Gen3_TKI->EGFR MET_Inhibitor MET Inhibitor MET_Inhibitor->MET T790M T790M T790M->Gen1_2_TKI Blocks C797S C797S C797S->Gen3_TKI Blocks

Caption: EGFR signaling pathway and mechanisms of TKI resistance.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (NSCLC cell lines with different EGFR mutations) Treatment 2. Treatment (Serial dilutions of EGFR inhibitors) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability_Assay IC50_Determination 4. Data Analysis (Determine IC50 values) Viability_Assay->IC50_Determination Xenograft 1. Xenograft Model (Implant tumor cells into immunodeficient mice) Drug_Administration 2. Drug Administration (Oral gavage or other routes) Xenograft->Drug_Administration Tumor_Measurement 3. Tumor Growth Monitoring (Measure tumor volume regularly) Drug_Administration->Tumor_Measurement Efficacy_Evaluation 4. Efficacy Evaluation (Tumor growth inhibition) Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for evaluating EGFR inhibitors.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor on the proliferation of NSCLC cell lines.

  • Cell Seeding: NSCLC cells (e.g., PC-9, NCI-H1975) are harvested during the logarithmic growth phase and seeded into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Drug Treatment: A stock solution of the EGFR inhibitor (e.g., this compound) is prepared in dimethyl sulfoxide (DMSO). A series of dilutions of the inhibitor are then made in the complete culture medium. The culture medium is removed from the cells and replaced with 100 µL of medium containing the various concentrations of the inhibitor. Control wells receive medium with a corresponding concentration of DMSO.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation and Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm is then measured using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the inhibition rate against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an EGFR inhibitor in a mouse model.

  • Cell Implantation: Six- to eight-week-old female BALB/c nude mice are used. NSCLC cells (e.g., NCI-H1975) are harvested, washed, and resuspended in a serum-free medium with Matrigel (1:1 ratio). Approximately 5 x 10⁶ cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The EGFR inhibitor (e.g., this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). The drug is administered orally by gavage once daily at specified doses (e.g., 5, 10, 20 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The experiment is typically terminated after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size. The tumor growth inhibition (TGI) rate is calculated to evaluate the efficacy of the treatment. At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting for phosphorylated EGFR).

Conclusion

This compound is a promising third-generation EGFR TKI with demonstrated potent activity against EGFR-sensitizing mutations, the T790M resistance mutation, and EGFR exon 20 insertion mutations.[1] Its profile makes it a valuable therapeutic option for specific patient populations with NSCLC. While direct comparative data against other third-generation inhibitors in the context of acquired resistance mechanisms like C797S and MET amplification is currently limited, the established patterns of resistance to this class of drugs suggest that these will likely be challenges for this compound as well. Further preclinical and clinical research is necessary to fully elucidate the cross-resistance profile of this compound and to develop effective strategies to overcome resistance, potentially through combination therapies. The ongoing clinical development of this compound will be crucial in defining its precise role in the evolving landscape of NSCLC treatment.[4][5]

References

Safety Operating Guide

Navigating the Safe Disposal of Limertinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like limertinib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also minimizes the potential for environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general principles for handling potent pharmaceutical compounds.

Core Principles of Pharmaceutical Waste Management

The disposal of this compound, a third-generation EGFR tyrosine kinase inhibitor, should be approached with the understanding that it is a potent, biologically active molecule. While specific disposal instructions for this compound are not publicly available, general guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) for pharmaceutical waste provide a framework for its safe handling and disposal.[1][2][3] A primary principle is the avoidance of disposing of pharmaceutical waste down the drain, a practice that can introduce active compounds into waterways.[1][2]

Step-by-Step Disposal Protocol for this compound

The following procedure is a recommended guideline for the proper disposal of this compound in a laboratory or research setting.

1. Segregation and Identification:

  • Immediately upon being designated as waste, this compound and any materials contaminated with it (e.g., vials, syringes, personal protective equipment) must be segregated from general laboratory waste.[3]

  • The waste should be collected in a designated, clearly labeled, leak-proof container. The label should identify the contents as "Hazardous Pharmaceutical Waste" and include the name "this compound."

2. Container Management:

  • Use containers that are compatible with the waste type. For solid forms of this compound, a securely sealed plastic container is appropriate. For solutions, ensure the container is resistant to the solvent used (e.g., DMSO).

  • Keep waste containers closed except when adding waste.

3. Disposal of Unused or Expired this compound:

  • Solid Waste: Unused or expired solid this compound should be placed directly into the designated hazardous pharmaceutical waste container. Do not crush or manipulate the solid form, as this can create dust that may be inhaled.

  • Liquid Waste: Solutions of this compound should be collected in a compatible, sealed container. Small amounts of residual solution in vials should be managed as part of the empty container disposal procedure.

4. Disposal of Contaminated Materials:

  • Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated sharps container for hazardous pharmaceutical waste.

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated with this compound should be collected in the designated hazardous pharmaceutical waste container.

  • Glassware and Plasticware: Vials, tubes, and other labware that have come into contact with this compound should be considered contaminated. Whenever possible, these items should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines for clean labware. If rinsing is not feasible, the containers should be disposed of as hazardous pharmaceutical waste.

5. Final Disposal:

  • All collected hazardous pharmaceutical waste containing this compound must be disposed of through a licensed hazardous waste contractor.[4]

  • The waste will typically be incinerated at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[1][4]

  • Maintain a manifest or record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.[4]

Experimental Workflow for this compound Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 On-Site Management cluster_3 Final Disposal Unused this compound Unused this compound Hazardous Waste Container Hazardous Waste Container Unused this compound->Hazardous Waste Container Contaminated Materials Contaminated Materials Contaminated Materials->Hazardous Waste Container Secure Storage Secure Storage Hazardous Waste Container->Secure Storage Licensed Waste Contractor Licensed Waste Contractor Secure Storage->Licensed Waste Contractor Incineration Incineration Licensed Waste Contractor->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

No specific quantitative data for this compound disposal was identified in the search results. The following table provides general storage information for this compound, which is relevant to its handling prior to disposal.

Storage ConditionDuration
Powder at -20°C3 years
In solvent at -80°C1 year
In solvent at -20°C1 month
Data from Selleck Chemicals product information.[5]

In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle it with the same precautions as other potent third-generation EGFR inhibitors. An SDS for a similar compound, Osimertinib, indicates that it may cause an allergic skin reaction, is suspected of damaging fertility, and causes damage to organs through prolonged or repeated exposure.[6] These potential hazards underscore the importance of proper handling and disposal procedures.

References

Essential Safety and Logistical Information for Handling Limertinib

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Personal Protective Equipment, Operational and Disposal Plans for Limertinib

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. As a potent third-generation EGFR tyrosine kinase inhibitor used in non-small cell lung cancer research, proper safety protocols are crucial to minimize exposure and ensure a safe laboratory environment.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on guidelines for handling hazardous drugs (HDs), including similar compounds like Osimertinib.[3][4][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, inhalation, and ocular exposure to this compound. All personnel handling this compound should be trained in the proper use, removal, and disposal of PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPE
Receiving and Unpacking Single pair of chemotherapy gloves
Storage and Inventory Single pair of chemotherapy gloves
Preparation (Weighing, Dissolving) Double pair of chemotherapy gloves, disposable gown, eye protection (safety glasses or goggles), and a face shield if there is a splash risk. All manipulations should be performed in a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE).
Administration (In Vitro/In Vivo) Double pair of chemotherapy gloves, disposable gown, and eye protection.
Waste Disposal Double pair of chemotherapy gloves, disposable gown, and eye protection.
Spill Cleanup Double pair of chemotherapy gloves, disposable gown, eye and respiratory protection (N95 or higher), and shoe covers.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for minimizing risk.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Wear a single pair of chemotherapy-tested gloves during unpacking.

  • Store this compound in its original, tightly sealed container in a designated, well-ventilated, and restricted-access area.

  • Follow the manufacturer's recommendations for storage temperature, which is typically at -20°C for up to one month or -80°C for up to six months for stock solutions.[1]

2. Preparation:

  • All manipulations of powdered this compound, including weighing and reconstitution, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) to prevent aerosolization and inhalation.

  • Wear double chemotherapy-tested gloves, a disposable gown made of a low-permeability fabric, and eye protection.[6]

  • Use a dedicated set of equipment (e.g., spatulas, weighing paper, tubes) for handling this compound to prevent cross-contamination.

  • When dissolving, add the solvent slowly to the powder to minimize splashing. This compound is soluble in DMSO.[2]

3. Administration:

  • During in vitro or in vivo administration, wear appropriate PPE, including double gloves and a disposable gown.

  • Use Luer-Lok syringes and other closed-system transfer devices (CSTDs) where feasible to minimize the risk of spills and leaks.

4. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill: Evacuate the area. Wear appropriate spill cleanup PPE. Contain the spill using absorbent pads. Clean the area with a deactivating agent, followed by a thorough cleaning with detergent and water. All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. It should not be disposed of in the regular trash or down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing paper, pipette tips, and culture plates, are considered "trace chemotherapy waste."[8] These items should be placed in a designated, leak-proof, and puncture-resistant hazardous waste container that is clearly labeled.

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Waste Containers: All waste containers should be sealed when full and stored in a secure area until they are collected by a licensed hazardous waste disposal service.

Diagram 1: Workflow for Safe Handling and Disposal of this compound

Limertinib_Workflow Receiving Receiving and Storage - Inspect package - Wear gloves - Store securely Preparation Preparation (in BSC/CVE) - Double gloves, gown, eye protection - Weigh and dissolve carefully Receiving->Preparation Spill_Cleanup Spill/Emergency - Evacuate and secure area - Use spill kit and full PPE - Decontaminate Receiving->Spill_Cleanup Administration Administration - Double gloves, gown - Use CSTDs if possible Preparation->Administration Preparation->Spill_Cleanup Waste_Segregation Waste Segregation - Sharps - Solids (gloves, gowns) - Liquids Administration->Waste_Segregation Administration->Spill_Cleanup Disposal Disposal - Labeled, sealed hazardous waste containers - Professional disposal service Waste_Segregation->Disposal Spill_Cleanup->Waste_Segregation

A workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.